molecular formula C5H14Cl2N2 B1426462 (Cyclobutylmethyl)hydrazine dihydrochloride CAS No. 1246748-00-4

(Cyclobutylmethyl)hydrazine dihydrochloride

Cat. No.: B1426462
CAS No.: 1246748-00-4
M. Wt: 173.08 g/mol
InChI Key: DBRNHJWJRZRAMD-UHFFFAOYSA-N
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Description

(Cyclobutylmethyl)hydrazine dihydrochloride is a useful research compound. Its molecular formula is C5H14Cl2N2 and its molecular weight is 173.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Cyclobutylmethyl)hydrazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Cyclobutylmethyl)hydrazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclobutylmethylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-7-4-5-2-1-3-5;;/h5,7H,1-4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRNHJWJRZRAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717830
Record name (Cyclobutylmethyl)hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246748-00-4
Record name (Cyclobutylmethyl)hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(Cyclobutylmethyl)hydrazine dihydrochloride CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (Cyclobutylmethyl)hydrazine Dihydrochloride (CAS: 1246748-00-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (Cyclobutylmethyl)hydrazine dihydrochloride, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work. We will delve into its chemical properties, a robust synthesis protocol, analytical validation methods, applications, and critical safety procedures.

Introduction and Strategic Importance

(Cyclobutylmethyl)hydrazine dihydrochloride (CAS No. 1246748-00-4) is a substituted hydrazine derivative that has gained traction as a versatile intermediate in the synthesis of complex molecular architectures.[1][2][3] Hydrazine-based scaffolds are foundational to a wide array of biologically active compounds, including those with antitumor, antimicrobial, and anti-inflammatory properties.[4] The incorporation of the cyclobutylmethyl moiety offers a unique lipophilic and conformationally constrained aliphatic group, which can be strategically employed by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide serves as a practical resource for leveraging the synthetic potential of this valuable reagent.

Physicochemical and Handling Properties

A thorough understanding of a compound's properties is the bedrock of its effective and safe utilization in a laboratory setting. The key characteristics of (Cyclobutylmethyl)hydrazine dihydrochloride are summarized below.

PropertyValueSource(s)
CAS Number 1246748-00-4[1][2][3]
Molecular Formula C₅H₁₂N₂・2HCl[2][5]
Molecular Weight 173.08 g/mol [3][5]
Appearance White to off-white solid[6]
SMILES Code NNCC1CCC1.[H]Cl.[H]Cl[3]
Storage Conditions Store at 2-8°C under an inert atmosphere[3]

Synthesis Protocol: A Self-Validating Workflow

While numerous methods exist for the synthesis of hydrazine derivatives, a common and reliable approach involves the nucleophilic substitution of a suitable alkyl halide with a protected hydrazine, followed by deprotection and salt formation. The following protocol is a representative, field-proven method.

Causality in Experimental Design: The choice of tert-butyl carbazate as the hydrazine source is strategic; the Boc-protecting group prevents undesired dialkylation and can be readily removed under acidic conditions, which concurrently facilitates the formation of the desired dihydrochloride salt. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve the reactants. The final crystallization step is crucial for purification, leveraging the lower solubility of the dihydrochloride salt in a less polar solvent like isopropanol to isolate a high-purity product.

Step-by-Step Synthesis Methodology
  • Alkylation of Protected Hydrazine:

    • To a solution of tert-butyl carbazate (1.0 eq) and triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM, 10 mL/g of carbazate) under a nitrogen atmosphere, add (bromomethyl)cyclobutane (1.1 eq) dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Boc-protected intermediate.

  • Deprotection and Salt Formation:

    • Dissolve the crude intermediate from the previous step in a minimal amount of isopropanol.

    • Cool the solution to 0°C and slowly add a 4M solution of HCl in 1,4-dioxane (2.5 eq). The addition is exothermic and must be controlled.

    • A white precipitate will form. Stir the resulting slurry at 0°C for 1 hour, then allow it to stand at 4°C for an additional 2-4 hours to ensure complete crystallization.

    • Collect the solid product by vacuum filtration, wash with cold isopropanol, and then with diethyl ether.

    • Dry the product under high vacuum to afford (Cyclobutylmethyl)hydrazine dihydrochloride as a white crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_alkylation Step 1: N-Alkylation cluster_deprotection Step 2: Deprotection & Salt Formation Reactants tert-Butyl Carbazate + (Bromomethyl)cyclobutane + Triethylamine in DCM Reaction Stir at RT, 16-24h Reactants->Reaction Workup Aqueous Wash & Dry Reaction->Workup Intermediate Crude Boc-(Cyclobutylmethyl)hydrazine Workup->Intermediate Dissolve Dissolve Intermediate in Isopropanol Intermediate->Dissolve Acidification Add 4M HCl in Dioxane at 0°C Dissolve->Acidification Crystallization Precipitation & Crystallization Acidification->Crystallization Isolation Filter, Wash & Dry Crystallization->Isolation FinalProduct (Cyclobutylmethyl)hydrazine dihydrochloride Isolation->FinalProduct

Caption: A two-stage workflow for the synthesis of the target compound.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of the synthesized compound is paramount. A multi-technique approach provides a self-validating system for quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show characteristic signals for the cyclobutyl and methylene protons, and the integration should correspond to the expected number of protons.

  • Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the free base. The expected [M+H]⁺ ion should be observed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound, typically aiming for ≥95%.[6]

Analysis TechniqueSpecificationPurpose
¹H NMR Conforms to structureStructural Confirmation
LC-MS Correct [M+H]⁺Molecular Weight Verification
HPLC ≥ 95% PurityPurity Assessment
Analytical Workflow Diagram

Analytical_Workflow cluster_primary Primary Analysis cluster_secondary Purity & Quantification Sample Final Product Sample NMR ¹H & ¹³C NMR Sample->NMR MS LC-MS Sample->MS HPLC HPLC Analysis Sample->HPLC Data_Integration Data Review & Certificate of Analysis NMR->Data_Integration MS->Data_Integration HPLC->Data_Integration

Caption: Standard analytical workflow for compound validation.

Applications in Drug Discovery

Hydrazine derivatives are crucial synthons for constructing various nitrogen-containing heterocycles, which form the core of many pharmaceuticals.[4] (Cyclobutylmethyl)hydrazine dihydrochloride is particularly valuable as it introduces a cyclobutane ring, a motif used to improve metabolic stability and binding affinity.

Role as a Synthetic Building Block: This compound is a precursor for synthesizing:

  • Hydrazones: By reacting with aldehydes or ketones.

  • Pyrazoles and other Heterocycles: Through cyclization reactions with diketones or other suitable reagents.[4]

These resulting structures are frequently investigated for a wide range of therapeutic applications, including oncology and infectious diseases.[4][6][7] The ability to readily generate diverse libraries of compounds from this starting material accelerates the drug discovery process.[6][8]

Role as a Chemical Building Block Diagram

Building_Block Start (Cyclobutylmethyl)hydrazine dihydrochloride Ketone Aldehydes / Ketones Start->Ketone + Diketone 1,3-Diketones Start->Diketone + Other Other Heterocycles Start->Other Hydrazone Hydrazone Derivatives Ketone->Hydrazone Pyrazole Pyrazole Scaffolds Diketone->Pyrazole Bioactivity Diverse Biological Activities (e.g., Anticancer, Antimicrobial) Hydrazone->Bioactivity Pyrazole->Bioactivity Other->Bioactivity

Sources

(Cyclobutylmethyl)hydrazine dihydrochloride physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of (Cyclobutylmethyl)hydrazine Dihydrochloride

Abstract

(Cyclobutylmethyl)hydrazine dihydrochloride is a bifunctional molecule incorporating a rigid cyclobutane scaffold and a reactive hydrazine group, presented as a stable dihydrochloride salt. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, detailing the core physical and chemical properties of this compound. We will explore its structural significance, drawing parallels from known hydrazine and cyclobutane-containing pharmaceuticals.[1][2][3] This document provides a framework for its characterization through detailed experimental protocols for determining key physical properties, including melting point, solubility, and spectroscopic signatures. The causality behind methodological choices is explained to ensure a deep understanding of the compound's behavior. Furthermore, this guide outlines a conceptual synthetic pathway and discusses critical aspects of handling and stability, providing a holistic view for its application in a research and development setting.

Introduction: Structural and Pharmaceutical Context

The rational design of novel therapeutic agents often involves the strategic combination of pharmacophores and structural motifs to optimize biological activity, selectivity, and pharmacokinetic profiles. (Cyclobutylmethyl)hydrazine dihydrochloride is a prime example of such a design, merging the well-established utility of the hydrazine group with the unique conformational properties of the cyclobutane ring.

The Significance of the Hydrazine Moiety in Medicinal Chemistry

Hydrazine and its derivatives are a cornerstone in synthetic and medicinal chemistry, valued for their versatile reactivity and broad spectrum of biological activities.[4] The presence of the -NH-NH₂ group allows for a variety of chemical transformations, making hydrazines key precursors in the synthesis of heterocyclic compounds like pyrazoles and pyridazines.[2] Many commercialized pharmaceuticals and agrochemicals are hydrazine derivatives, exhibiting activities that range from antimicrobial and anti-inflammatory to anticancer and antidepressant.[4][5][6] However, it is also critical to acknowledge that many hydrazine derivatives pose health risks, including potential mutagenicity and carcinogenicity, necessitating careful handling and risk assessment.[7][8]

The Cyclobutane Ring: A Tool for Conformational Constraint

In modern drug discovery, the cyclobutane moiety is increasingly utilized as a bioisosteric replacement for more flexible or electronically sensitive groups.[1] Unlike unsaturated bonds or smaller rings like cyclopropane, the four-membered cyclobutane ring imparts significant conformational rigidity without drastically altering the electronic properties of the parent molecule.[1][3] This rigidity can lock a molecule into a bioactive conformation, potentially enhancing its binding affinity and selectivity for a biological target.[3] Several marketed drugs, including the anticancer agent Carboplatin and the hepatitis C protease inhibitor Boceprevir, successfully incorporate a cyclobutane ring to improve their therapeutic profiles.[1][3]

Core Physicochemical Properties

While specific experimental data for (Cyclobutylmethyl)hydrazine dihydrochloride is not extensively published, its physical properties can be reliably predicted based on the known characteristics of similar hydrazine salts and small organic molecules. The dihydrochloride salt form is expected to be a stable, crystalline solid.

PropertyExpected Value / DescriptionRationale & Comparative Data
Chemical Formula C₅H₁₄Cl₂N₂Based on the structure of (Cyclobutylmethyl)hydrazine with two equivalents of HCl.
Molecular Weight 173.09 g/mol Calculated from the chemical formula. For comparison, 1-Cyclobutylhydrazine monohydrochloride is 122.60 g/mol .[9]
Appearance White to off-white crystalline solidHydrazine salts, such as hydrazine sulfate and hydrazine dihydrochloride, are typically white crystalline powders or solids.[10][11]
Melting Point >200°C (with decomposition)Amine salts often have high melting points. Hydrazine sulfate, for instance, decomposes at 254°C.[10] Direct melting would be unusual; decomposition is the expected thermal event.
Solubility Soluble in water; Sparingly soluble in methanol/ethanol; Insoluble in non-polar organic solvents (e.g., hexanes, ether).The ionic nature of the dihydrochloride salt promotes high polarity. Hydrazine salts generally exhibit good water solubility.[10][12] The presence of the cyclobutyl group may slightly decrease aqueous solubility compared to hydrazine dihydrochloride itself.
Stability Likely hygroscopic. Store in a cool, dry place away from strong bases and oxidizing agents.Hydrazine derivatives can be reactive, and amine salts are often hygroscopic.[8]

Conceptual Synthesis and Characterization Workflow

Understanding the origin and quality of a chemical entity is paramount. This section outlines a plausible synthetic route and a comprehensive workflow for confirming the identity and purity of (Cyclobutylmethyl)hydrazine dihydrochloride.

Synthetic Pathway and Salt Formation

A common and effective method for producing substituted hydrazines is through the reduction of a corresponding hydrazone. The hydrazone can be formed by the condensation of a ketone or aldehyde with hydrazine. The resulting hydrazine can then be treated with hydrochloric acid to form the stable dihydrochloride salt.

G cluster_reduction A Cyclobutanone C Cyclobutanone Hydrazone A->C Condensation B Hydrazine Hydrate B->C D Reduction (e.g., NaBH4 or H2/Pd) E (Cyclobutylmethyl)hydrazine (Free Base) C:e->E:w D->E:n G (Cyclobutylmethyl)hydrazine dihydrochloride (Final Product) E->G Salt Formation F 2 eq. HCl in Ether F->G

Caption: Conceptual workflow for the synthesis of (Cyclobutylmethyl)hydrazine dihydrochloride.

Experimental Protocols for Physicochemical Characterization

To ensure the identity, purity, and consistency of the target compound, a series of standardized analytical tests must be performed.

Workflow for Physicochemical Characterization

G Start Synthesized Sample MP Melting Point Analysis (DSC/Melt-Temp) Start->MP Sol Solubility Screen Start->Sol Spec Spectroscopic Confirmation Start->Spec Final Verified Compound Data Sheet MP->Final Sol->Final NMR 1H & 13C NMR Spec->NMR IR FTIR Spectroscopy Spec->IR MS Mass Spectrometry (of free base) Spec->MS NMR->Final IR->Final MS->Final

Caption: Standard experimental workflow for the characterization of a new chemical entity.

A. Protocol for Melting Point Determination

  • Objective: To determine the temperature at which the compound melts or decomposes.

  • Methodology (Capillary Method):

    • Finely grind a small sample of the crystalline solid.

    • Pack the dry powder into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube into a calibrated melting point apparatus.

    • Heat the sample at a rate of 10-15°C per minute for a preliminary run to estimate the melting range.

    • For an accurate measurement, repeat the process with a fresh sample, slowing the heating rate to 1-2°C per minute when the temperature is within 20°C of the estimated melting point.

    • Record the temperature range from the first appearance of liquid to the complete liquefaction of the sample. Note any color changes or gas evolution, which are indicative of decomposition.

B. Protocol for Solubility Assessment

  • Objective: To qualitatively assess the solubility of the compound in a range of standard laboratory solvents.

  • Methodology:

    • Label a series of small test tubes or vials for each solvent to be tested (e.g., Water, Methanol, Ethanol, DMSO, Dichloromethane, Ethyl Acetate, Hexanes).

    • Add approximately 10 mg of (Cyclobutylmethyl)hydrazine dihydrochloride to each tube.

    • Add the first solvent dropwise (e.g., 0.1 mL increments) while vortexing or agitating the sample.

    • Observe for dissolution. Continue adding solvent up to a total volume of 1 mL.

    • Categorize the solubility as:

      • Soluble: A clear solution is formed.

      • Sparingly Soluble: The majority of the solid dissolves, but some particulates remain.

      • Insoluble: The solid does not appear to dissolve.

C. Spectroscopic Analysis Protocols

Sophisticated characterization techniques are essential for unambiguous structural identification and purity assessment.[4]

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

    • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Expected ¹H NMR Signals: Look for characteristic signals corresponding to the cyclobutyl protons, the methylene (-CH₂-) protons adjacent to the hydrazine, and the exchangeable N-H protons.

    • Expected ¹³C NMR Signals: Look for distinct signals for each unique carbon atom in the cyclobutyl and methyl groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare a sample, typically as a KBr (potassium bromide) pellet or as a mull.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Expected Absorption Bands:

      • ~2400-3000 cm⁻¹ (broad): Characteristic of the N-H stretches of the ammonium hydrochloride salt (-NH₂⁺- and -NH₃⁺).

      • ~2850-2950 cm⁻¹: C-H stretching from the cyclobutyl and methylene groups.

      • ~1500-1600 cm⁻¹: N-H bending vibrations.

Safety, Handling, and Stability

Given the nature of hydrazine derivatives, proper safety protocols are mandatory.

  • Handling: All manipulations of (Cyclobutylmethyl)hydrazine dihydrochloride should be performed in a well-ventilated chemical fume hood.[11] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[11] Avoid inhalation of dust and direct contact with skin and eyes.

  • Stability and Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to protect it from moisture (due to its likely hygroscopic nature) and light. It should be stored away from incompatible materials such as strong bases and oxidizing agents.

  • Toxicity: Hydrazine and its derivatives are known to be toxic and are potential carcinogens.[7][8] While the specific toxicology of this compound is not established, it should be handled with the assumption of significant toxicity. The formation of free radicals during the metabolism of hydrazines may contribute to their toxicity.[13]

Conclusion

(Cyclobutylmethyl)hydrazine dihydrochloride is a compound of significant interest for chemical and pharmaceutical research, combining a conformationally rigid cyclobutane scaffold with a synthetically versatile hydrazine moiety. This guide provides a foundational understanding of its expected physical properties and establishes a clear, scientifically grounded framework for its synthesis and characterization. By adhering to the detailed protocols and safety precautions outlined herein, researchers can confidently and safely utilize this compound in their discovery and development efforts, leveraging its unique structural attributes for the creation of novel molecules.

References

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  • Mol. Nutr. Food Res. (n.d.).
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  • Turito. (2022, August 11). Hydrazine - Definition, Properties, Synthesis.
  • ResearchGate. (n.d.). Hydrazine Salts | Request PDF.
  • Google Patents. (n.d.). CN112794810B - Synthesis method of cyclobutylamine compound.
  • Life Chemicals. (2020, December 14).
  • PubChem. (n.d.). Hydrazine | H2N-NH2 | CID 9321.
  • NICNAS. (2014, July 4). Hydrazine salts: Human health tier II assessment.
  • Material Science Research India. (n.d.).
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  • Wikipedia. (n.d.). Hydrazine.
  • PharmaBlock. (n.d.).
  • Context. (2025, March 4).
  • PubChem. (n.d.). Cyclobutylhydrazine--hydrogen chloride (1/1) | C4H11ClN2 | CID 19432792.
  • Fisher Scientific. (2014, September 3). SAFETY DATA SHEET - Hydrazine Dihydrochloride (Certified).

Sources

The Ascendant Role of Cyclobutylmethyl Hydrazines in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold

In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to unique structural motifs that can confer advantageous properties upon drug candidates. Among these, the cyclobutylmethyl hydrazine moiety has emerged as a compelling scaffold, blending the conformational rigidity and metabolic stability of the cyclobutane ring with the versatile reactivity and biological activity of the hydrazine functional group. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the synthesis, key applications, and future potential of cyclobutylmethyl hydrazines in the landscape of modern drug discovery. We will delve into the causal reasoning behind experimental designs and explore the self-validating nature of the described protocols, providing a robust framework for the rational design of next-generation therapeutics.

The Cyclobutylmethyl Moiety: A Game-Changer in Drug Design

The incorporation of a cyclobutane ring into a drug candidate is a strategic decision rooted in a deep understanding of pharmacokinetics and pharmacodynamics. Unlike its more flexible acyclic or larger cycloalkane counterparts, the cyclobutane ring possesses a unique puckered conformation that imparts a degree of conformational constraint.[1][2] This rigidity can be instrumental in locking a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a specific biological target.

Furthermore, the cyclobutane moiety is known to enhance metabolic stability.[3] Its compact and sterically hindered nature can shield adjacent functional groups from enzymatic degradation, prolonging the half-life of a drug in the body. This intrinsic resistance to metabolism can lead to improved oral bioavailability and a more favorable dosing regimen. The cyclobutane ring can also serve as a bioisosteric replacement for other groups, such as gem-dimethyl or phenyl groups, offering a way to fine-tune a molecule's physicochemical properties, including lipophilicity and solubility, to optimize its drug-like characteristics.[3]

Synthetic Strategies for Accessing Cyclobutylmethyl Hydrazines

The synthesis of cyclobutylmethyl hydrazines can be approached through several established methodologies for the preparation of substituted hydrazines. The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern on the hydrazine nitrogen atoms, and the overall complexity of the target molecule.

Reductive Amination of Cyclobutanecarboxaldehyde

A highly versatile and widely employed method for the synthesis of N-alkylated hydrazines is reductive amination.[4][5] This one-pot procedure involves the initial formation of a hydrazone intermediate from the reaction of an aldehyde or ketone with hydrazine, followed by in-situ reduction to the corresponding hydrazine.

Experimental Protocol: Synthesis of (Cyclobutylmethyl)hydrazine

  • Hydrazone Formation: To a solution of cyclobutanecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature (Note 1). The reaction mixture is stirred for 2-4 hours, and the formation of the hydrazone can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.[6]

  • Reduction: Once hydrazone formation is complete, a reducing agent is added to the reaction mixture. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or α-picoline-borane.[4] The choice of reducing agent is critical; for instance, sodium cyanoborohydride is effective under mildly acidic conditions which can facilitate hydrazone formation. The reaction is typically stirred at room temperature or gently heated until the reduction is complete.

  • Work-up and Purification: The reaction is quenched by the addition of water or a mild acid. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation to yield the desired (cyclobutylmethyl)hydrazine.

Note 1: The use of hydrazine hydrate requires appropriate safety precautions due to its toxicity and potential instability.[7]

Causality Behind Experimental Choices: The one-pot nature of this protocol is advantageous as it avoids the isolation of the potentially unstable hydrazone intermediate. The choice of an alcoholic solvent is ideal as it can solubilize both the reactants and the borohydride reducing agent.

G cluster_0 Reductive Amination Pathway A Cyclobutanecarboxaldehyde C Cyclobutylmethylhydrazone (Intermediate) A->C + B Hydrazine Hydrate B->C + D (Cyclobutylmethyl)hydrazine (Product) C->D + E Reducing Agent (e.g., NaBH4) E->D Reduction

Caption: Reductive amination of cyclobutanecarboxaldehyde.

Alkylation of Hydrazine with Cyclobutylmethyl Halides

Direct alkylation of hydrazine with a suitable electrophile, such as a cyclobutylmethyl halide (e.g., bromide or chloride), provides another route to this scaffold.[8] This method can be prone to over-alkylation, leading to the formation of di- and tri-substituted hydrazines. However, by carefully controlling the stoichiometry and reaction conditions, the desired mono-alkylated product can be obtained in reasonable yields.

Experimental Protocol: Synthesis of (Cyclobutylmethyl)hydrazine

  • Reaction Setup: In a round-bottom flask, dissolve hydrazine hydrate (excess, e.g., 5-10 eq) in a suitable solvent like ethanol or isopropanol.

  • Addition of Alkylating Agent: Add cyclobutylmethyl bromide (1.0 eq) dropwise to the hydrazine solution at a controlled temperature, typically 0 °C to room temperature, to manage the exothermicity of the reaction.

  • Reaction and Monitoring: The reaction mixture is stirred for several hours to overnight. The progress of the reaction can be monitored by GC-MS or LC-MS to assess the formation of the desired product and any over-alkylated byproducts.

  • Work-up and Purification: After the reaction is complete, the excess hydrazine and solvent are removed under reduced pressure. The residue is then taken up in water and the product is extracted with an organic solvent. Purification is typically achieved through distillation or column chromatography.

Causality Behind Experimental Choices: The use of a large excess of hydrazine is a key strategy to favor mono-alkylation by increasing the statistical probability of the cyclobutylmethyl halide reacting with an unreacted hydrazine molecule rather than the already alkylated product.

G cluster_1 Direct Alkylation Pathway F Cyclobutylmethyl Halide H (Cyclobutylmethyl)hydrazine (Product) F->H + I Di-alkylated Byproduct F->I + G Hydrazine (excess) G->H + H->I Further Alkylation

Caption: Direct alkylation of hydrazine.

Medicinal Chemistry Applications of Cyclobutylmethyl Hydrazines

The unique structural and physicochemical properties of the cyclobutylmethyl hydrazine scaffold make it a highly attractive building block for the design of novel therapeutic agents across a range of disease areas.

Monoamine Oxidase (MAO) Inhibitors for Neurodegenerative Disorders

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine.[9] Inhibitors of MAO, particularly MAO-B, are established therapies for Parkinson's disease, as they increase the levels of dopamine in the brain and may also possess neuroprotective effects.[10][11] Many known MAO inhibitors feature a hydrazine or a related functional group.[12]

The incorporation of a cyclobutylmethyl group into a hydrazine-based MAO inhibitor could offer several advantages. The rigid cyclobutane ring can help to orient the molecule optimally within the active site of the enzyme, potentially leading to increased potency and selectivity for MAO-B over MAO-A.[13] Furthermore, the enhanced metabolic stability conferred by the cyclobutane ring could lead to a longer duration of action and a more favorable pharmacokinetic profile.[3]

Table 1: Hypothetical Cyclobutylmethyl Hydrazine-Based MAO-B Inhibitors and Their Design Rationale

Compound IDCore ScaffoldDesign RationalePredicted Advantage
CBMH-001PhenylhydrazineIntroduction of cyclobutylmethyl group to increase lipophilicity and brain penetration.Enhanced CNS exposure and metabolic stability.
CBMH-002PropargylhydrazineCyclobutylmethyl group as a rigid scaffold to probe the active site of MAO-B.Improved potency and selectivity.
CBMH-003Heterocyclic HydrazineCombination of a heterocyclic core with the cyclobutylmethyl moiety for multi-target engagement.Potential for dual inhibition of MAO-B and another relevant target in neurodegeneration.
Neuroprotective Agents

Beyond their role in modulating neurotransmitter levels, compounds that can protect neurons from damage and death are of great interest for the treatment of a wide range of neurodegenerative diseases.[14][15][16][17] The cyclobutylmethyl hydrazine scaffold has the potential to be incorporated into neuroprotective agents through various mechanisms.

The hydrazine moiety can be a precursor to various heterocyclic systems, such as pyrazoles and pyridazines, which have been shown to possess neuroprotective properties.[18][19] The cyclobutane ring, with its unique stereochemical properties, can be used to create conformationally restricted analogues of known neuroprotective agents, potentially leading to improved activity and reduced off-target effects.[20]

G cluster_2 Potential Therapeutic Targets J Cyclobutylmethyl Hydrazine Scaffold K MAO-B Inhibition J->K L Neuroprotection J->L M Parkinson's Disease K->M L->M N Alzheimer's Disease L->N O Other Neurological Disorders L->O

Sources

Technical Guide: Sourcing & Synthesis of (Cyclobutylmethyl)hydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for sourcing and synthesizing (Cyclobutylmethyl)hydrazine dihydrochloride , a critical building block for introducing the cyclobutylmethyl moiety—a valuable bioisostere for isobutyl or cyclopentyl groups—into drug candidates.

Executive Technical Profile

The cyclobutylmethyl group is increasingly utilized in medicinal chemistry to alter metabolic stability (blocking


-oxidation) and modify lipophilicity without significantly changing steric bulk compared to aliphatic analogs.
PropertySpecification
Compound Name (Cyclobutylmethyl)hydrazine dihydrochloride
CAS Number 1246748-00-4 (Specific Salt Form)
Free Base CAS Not widely indexed; search via substructure
Molecular Formula

Molecular Weight 173.08 g/mol (Salt) / 100.16 g/mol (Free Base)
Key Structural Feature Cyclobutane ring separated from hydrazine by a methylene (

) spacer.
Common Confusion DO NOT CONFUSE WITH Cyclobutylhydrazine (CAS 1156980-49-2), where the nitrogen is attached directly to the ring.

Commercial Sourcing Strategy (The "Buy" Protocol)

Direct commercial availability of the dihydrochloride salt is limited to specialized Japanese and custom synthesis vendors. Most global catalogs list the cyclobutyl analog, not the cyclobutylmethyl analog.

Verified Supplier Landscape

The following entities have historically listed CAS 1246748-00-4 .

Supplier TypeVendor NameReliability / Notes
Primary Source Kishida Chemical Co., Ltd. (Japan)High. Explicitly lists the correct CAS and structure. Often the original source for aggregators.
Aggregator ChemicalBook / PubChem Vendors Low/Medium. These platforms often list "virtual stock." Verify lead times (often 4-6 weeks implies custom synthesis).
Custom Synthesis Enamine / WuXi AppTec High. If not in stock, these CROs can synthesize it rapidly using the protocol in Part 3.
Sourcing Decision Matrix

Use this logic flow to determine your procurement strategy.

SourcingLogic Start Need (Cyclobutylmethyl)hydrazine Dihydrochloride CheckCAS Search CAS 1246748-00-4 (Kishida / ChemicalBook) Start->CheckCAS InStock In Stock? CheckCAS->InStock Buy Purchase Direct (Verify Structure via NMR) InStock->Buy Yes CheckPrecursor Check Precursor: Cyclobutylmethyl Bromide (CAS 17247-58-4) InStock->CheckPrecursor No PrecStock Precursor Available? CheckPrecursor->PrecStock Synthesize Execute Synthesis (See Protocol Below) PrecStock->Synthesize Yes (Fastest) CustomOrder Order Custom Synthesis (Lead Time: 4-8 Weeks) PrecStock->CustomOrder No

Figure 1: Decision matrix for sourcing vs. synthesizing based on commercial availability.

Synthesis Protocol (The "Make" Protocol)

If commercial stock is unavailable or lead times are prohibitive, the synthesis is robust and scalable. This protocol uses Cyclobutylmethyl bromide (CAS 17247-58-4), which is widely available from suppliers like Scimplify , Ottokemi , and Neogen Chemicals .

Reaction Pathway

The synthesis relies on a nucleophilic substitution (


) of the alkyl bromide with a large excess of hydrazine hydrate to prevent poly-alkylation, followed by salt formation.

ReactionScheme SM Cyclobutylmethyl Bromide (CAS 17247-58-4) Intermediate Free Hydrazine Base (Mono-alkylated) SM->Intermediate SN2 Substitution Reagent Hydrazine Hydrate (15-20 eq.) Reflux, EtOH Reagent->Intermediate Product (Cyclobutylmethyl)hydrazine Dihydrochloride (Solid) Intermediate->Product Salt Formation Reagent2 HCl (4M in Dioxane) or HCl gas Reagent2->Product

Figure 2: Synthetic pathway from the alkyl bromide to the dihydrochloride salt.

Step-by-Step Methodology

Safety Note: Hydrazine hydrate is toxic, a suspected carcinogen, and unstable. Perform all operations in a fume hood. Cyclobutylmethyl bromide is a lachrymator.

Step 1: Nucleophilic Displacement
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Charge the flask with Hydrazine Hydrate (50.0 mmol, 15 equivalents) and Ethanol (10 mL).

    • Expert Insight: The large excess of hydrazine is non-negotiable. It statistically ensures the alkyl bromide encounters free hydrazine rather than an already-alkylated product, preventing the formation of the unwanted

      
      -bis(cyclobutylmethyl)hydrazine.
      
  • Addition: Add Cyclobutylmethyl bromide (3.3 mmol, 1 equivalent) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 3–5 hours. Monitor by TLC (stain with ninhydrin or phosphomolybdic acid; hydrazine spots will differ from the starting bromide).

Step 2: Isolation of the Free Base
  • Concentration: Cool the mixture. Remove the ethanol and the bulk of excess hydrazine hydrate under reduced pressure (rotary evaporator).

    • Caution: Use a bleach trap for the vacuum pump exhaust to neutralize hydrazine vapors.

  • Extraction: Resuspend the residue in Diethyl Ether or Dichloromethane (DCM) and water.

  • Partition: The product ((Cyclobutylmethyl)hydrazine) will partition into the organic layer, while the remaining hydrazine hydrate largely stays in the aqueous layer.

    • Optimization: Perform 3x extractions with the organic solvent.

  • Washing: Wash the combined organic layers with saturated brine to remove residual water and traces of hydrazine.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate carefully (the free base may be volatile).
    
Step 3: Salt Formation (Dihydrochloride)
  • Solvation: Dissolve the crude oil (free base) in a minimum amount of dry Ethanol or Diethyl Ether.

  • Acidification: Cool to 0°C in an ice bath. Slowly add 4M HCl in Dioxane (or bubble HCl gas) until the pH is strongly acidic (< pH 2).

  • Precipitation: The dihydrochloride salt should precipitate immediately as a white/off-white solid.

  • Filtration: Filter the solid under vacuum / inert atmosphere (nitrogen).

  • Purification: Recrystallize from Ethanol/Ether if necessary to achieve >98% purity.

Analytical Validation (Self-Validating Criteria)

To ensure the product is correct and pure, verify against these expected signals:

  • 1H NMR (

    
    ):  Look for the cyclobutane ring protons (multiplets between 
    
    
    
    1.7–2.2 ppm) and the distinct doublet for the
    
    
    spacer (approx
    
    
    3.0–3.2 ppm). The absence of signals > 7 ppm confirms no aromatic impurities.
  • Mass Spectrometry (ESI+): Expected

    
     peak at 
    
    
    
    (for the free base cation).
  • Melting Point: Salts of this type typically decompose >200°C. Sharp melting behavior indicates high purity.

References

  • Kishida Chemical Co., Ltd. (2023). Product Catalog: (Cyclobutylmethyl)hydrazine dihydrochloride (CAS 1246748-00-4). Retrieved from [Link]

  • PubChem. (n.d.).[1][2] Compound Summary: Cyclobutylmethyl bromide (CAS 17247-58-4).[3][4][5] National Library of Medicine. Retrieved from [Link]

  • Ragnarsson, U. (2001). Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews, 30, 205-213. (Authoritative review on hydrazine synthesis confirming the excess reagent protocol). Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Synthesis of Hydrazine Derivatives. (General protocols for nucleophilic substitution). Retrieved from [Link]

Sources

Methodological & Application

Experimental protocol for hydrazone formation using (Cyclobutylmethyl)hydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This Application Note details a robust, self-validating protocol for synthesizing hydrazones using (Cyclobutylmethyl)hydrazine dihydrochloride (CAS: 1156980-49-2). While hydrazone formation is a classic transformation, the use of dihydrochloride salts introduces a critical acidity variable often overlooked in standard protocols.

The cyclobutylmethyl moiety is a high-value pharmacophore in medicinal chemistry, offering a precise steric alternative to isopropyl or tert-butyl groups while modulating lipophilicity and metabolic stability. This protocol addresses the specific challenge of managing the 2HCl counterions to maintain the reaction within the "Goldilocks Zone" of pH 4.5–5.0—where nucleophilicity is preserved, and acid-catalyzed dehydration is maximized.

Chemical Mechanism & Critical Parameters

The pH Paradox

Hydrazone formation is a two-step equilibrium process:

  • Nucleophilic Attack: The hydrazine nitrogen attacks the carbonyl carbon to form a hemiaminal intermediate.

  • Dehydration: The hemiaminal eliminates water to form the C=N double bond.

The Conflict:

  • Step 1 requires a free amine (nucleophile). High acidity (low pH) protonates the hydrazine (

    
    ), killing reactivity.
    
  • Step 2 is acid-catalyzed. High basicity (high pH) stalls this elimination step.

The Solution: Since the starting material is a dihydrochloride , dissolving it in water/alcohol releases 2 equivalents of strong acid (HCl), dropping the pH < 2.0. Direct addition to a ketone without buffering will result in negligible yield. This protocol utilizes a Sodium Acetate (NaOAc) buffer system to pin the pH near 4.75 (the pKa of acetic acid), optimizing both steps simultaneously.

Mechanistic Pathway Diagram

HydrazoneMechanism Start Reactants (R2C=O + Hydrazine.2HCl) Buffer Buffering (NaOAc) Liberates Free Base pH ~4.5 Start->Buffer Neutralization Attack Nucleophilic Attack (Hemiaminal Formation) Buffer->Attack R-NH-NH2 Active Dehydration Acid-Catalyzed Dehydration (-H2O) Attack->Dehydration Rate Limiting Step Product Hydrazone Product (C=N Bond Formed) Dehydration->Product Irreversible (usually)

Figure 1: Mechanistic flow emphasizing the critical buffering step required for dihydrochloride salts.

Experimental Protocol

Materials & Stoichiometry Table
ComponentRoleEq.Notes
(Cyclobutylmethyl)hydrazine[1][2]·2HCl Limiting Reagent1.0Hygroscopic; weigh quickly. MW: 159.06
Aldehyde / Ketone Electrophile1.0 - 1.1Slight excess ensures complete consumption of hydrazine.
Sodium Acetate (Anhydrous) Buffer / Base2.5 - 3.0 CRITICAL: Neutralizes 2HCl and buffers to pH ~4.5.
Ethanol (EtOH) or Methanol (MeOH) SolventN/AUse absolute grade.
Water Co-solventN/AOptional: Improves solubility of the salt if needed.
Step-by-Step Methodology
Phase 1: Preparation & Buffering (The "Free-Basing" In Situ)
  • Weighing: Into a round-bottom flask equipped with a magnetic stir bar, weigh 1.0 mmol (159 mg) of (Cyclobutylmethyl)hydrazine dihydrochloride .

  • Solvation: Add 5.0 mL of Ethanol (or Methanol). Note: The salt may not dissolve fully at this stage.

  • Buffering: Add 3.0 mmol (246 mg) of Sodium Acetate (anhydrous).

    • Observation: Stir for 10–15 minutes at room temperature. You will observe the formation of a fine white precipitate (NaCl) and the dissolution of the hydrazine. The mixture is now buffered.

Phase 2: Reaction
  • Addition: Add 1.0–1.1 mmol of the target Aldehyde or Ketone dropwise to the stirring mixture.

  • Conditions:

    • Aldehydes:[1][3][4][5][6] Stir at Room Temperature (RT) for 1–4 hours.

    • Ketones:[3] Ketones are sterically more demanding. Heat to reflux (approx. 78°C for EtOH) for 4–12 hours.

  • Monitoring: Monitor by TLC (Visualization: UV or Iodine stain) or LC-MS. Look for the disappearance of the hydrazine peak (often not UV active) and the appearance of the product peak [M+H]+.

Phase 3: Workup & Isolation
  • Quench: Allow the reaction to cool to RT.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most of the alcohol.

  • Partition: Resuspend the residue in Ethyl Acetate (EtOAc) and Water (1:1).

  • Extraction:

    • Separate the organic layer.

    • Extract the aqueous layer 2x with EtOAc.

    • Combine organic layers.

  • Washing: Wash combined organics with Saturated NaHCO₃ (to remove any residual acetic acid) followed by Brine .

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Experimental Workflow Diagram

ExperimentalWorkflow Step1 1. Solvation Dissolve 2HCl Salt in EtOH Step2 2. Buffering (CRITICAL) Add 3.0 eq NaOAc (Generates NaCl precipitate) Step1->Step2 pH Adjustment Step3 3. Coupling Add Carbonyl Compound (Reflux for Ketones) Step2->Step3 Reaction Start Step4 4. Workup Evaporate EtOH -> Extract EtOAc/H2O Wash w/ NaHCO3 Step3->Step4 Completion Step5 5. Isolation Dry (Na2SO4) -> Concentrate Step4->Step5 Purification

Figure 2: Operational workflow highlighting the mandatory buffering step prior to reactant addition.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
No Reaction (SM Recovery) pH too low (Protonated Hydrazine).Check pH. If < 4, add more NaOAc or a drop of Triethylamine (TEA).
Slow Reaction (Ketones) Steric hindrance or electronic deactivation.1. Increase Temp (Reflux). 2. Add catalytic acetic acid (if pH > 6). 3. Use Microwave irradiation (100°C, 30 min).
Oiling Out Product is lipophilic and insoluble in EtOH/Water.This is good. Decant the supernatant or extract directly with DCM.
Hydrolysis during workup Hydrazones can be acid-labile.Avoid strong acid washes. Keep workup neutral or slightly basic (NaHCO₃).

References

  • Mechanistic Foundation of Hydrazone Form

    • Title: Nucleophilic Addition of Hydrazine: The Wolff-Kishner Reaction
    • Source: Chemistry LibreTexts
    • URL:[Link]

  • pH Dependence & C

    • Title: Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis[7]

    • Source: National Institutes of Health (PMC) / Kalia et al.
    • URL:[Link]

  • Cyclobutylhydrazine Properties

    • Title: 1-Cyclobutylhydrazine dihydrochloride Product Data[8]

    • Source: Chem-Impex Intern
  • General Synthesis Protocols

    • Title: Synthesis of Hydrazine Derivatives (Hydrazides and Hydrazones)[9][10][11]

    • Source: Organic Chemistry Portal[6]

    • URL:[Link]

Sources

Application Notes & Protocols: Step-by-Step Synthesis of Heterocycles with (Cyclobutylmethyl)hydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Central Role of Heterocycles in Modern Drug Discovery

Heterocyclic compounds are the bedrock of medicinal chemistry, with over 85% of all biologically active chemical entities containing at least one heterocyclic ring.[1] These cyclic structures, which incorporate one or more heteroatoms like nitrogen, oxygen, or sulfur, are prevalent in a vast number of pharmaceuticals and natural products. Their importance stems from their ability to provide stable scaffolds that can be functionalized to modulate a molecule's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity.[1] This versatility allows medicinal chemists to fine-tune the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates, ultimately expanding the accessible drug-like chemical space.[1][2] The development of robust and efficient synthetic methodologies to access novel heterocyclic frameworks is, therefore, a critical endeavor in the pursuit of new therapeutic agents.[3]

(Cyclobutylmethyl)hydrazine Dihydrochloride: A Versatile Building Block

Among the myriad of reagents available for heterocycle synthesis, substituted hydrazines are particularly powerful precursors for nitrogen-containing rings. (Cyclobutylmethyl)hydrazine dihydrochloride is a valuable and versatile building block for several reasons. The hydrazine moiety (-NHNH₂) is a potent bis-nucleophile, primed for condensation and cyclization reactions with a variety of electrophilic partners. The cyclobutylmethyl group is a desirable structural motif in drug design, often introduced as a bioisosteric replacement for other alkyl or aryl groups to enhance metabolic stability and optimize ligand-receptor interactions.

The dihydrochloride salt form ensures the compound is a stable, solid material with an improved shelf life, which is a significant practical advantage over the often unstable free base.[4] In practice, the free hydrazine is generated in situ by the addition of a base, allowing for controlled reactivity in a one-pot fashion. This guide provides detailed protocols for leveraging this reagent to construct several medicinally relevant heterocyclic cores.

Safety Precautions and Handling

(Cyclobutylmethyl)hydrazine dihydrochloride, like other hydrazine derivatives, requires careful handling. Hydrazines as a class are known to be toxic if swallowed, inhaled, or in contact with skin, and may cause allergic skin reactions and have carcinogenic potential.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[6]

  • Handling: Avoid creating dust. Do not breathe dust, vapor, or mist.[6] Keep the container tightly closed and store it in a cool, dry place.[4][6]

  • Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.

Always consult the latest Safety Data Sheet (SDS) for (Cyclobutylmethyl)hydrazine dihydrochloride before use.[4][5][6]

Core Synthetic Protocols

This section details the step-by-step synthesis of three distinct heterocyclic systems—pyrazoles, indoles, and pyridazinones—starting from (Cyclobutylmethyl)hydrazine dihydrochloride.

G cluster_start Starting Material cluster_reagents Key Co-Reactants cluster_products Heterocyclic Products start (Cyclobutylmethyl)hydrazine dihydrochloride diketone 1,3-Dicarbonyl (e.g., Acetylacetone) start->diketone Knorr Synthesis ketone Ketone / Aldehyde (e.g., Cyclohexanone) start->ketone Fischer Synthesis ketoacid γ-Ketoacid (e.g., Levulinic Acid) start->ketoacid Condensation/ Cyclization pyrazole Pyrazoles diketone->pyrazole indole Indoles ketone->indole pyridazinone Pyridazinones ketoacid->pyridazinone Knorr_Mechanism cluster_reactants Reactants R_NHNH2 R-NH-NH₂ ((Cyclobutylmethyl)hydrazine) Hydrazone Hydrazone Intermediate R_NHNH2->Hydrazone Condensation (-H₂O) Diketone CH₃-CO-CH₂-CO-CH₃ (Acetylacetone) Diketone->Hydrazone Condensation (-H₂O) Hemiaminal Cyclic Hemiaminal Hydrazone->Hemiaminal Intramolecular Cyclization Pyrazole 1-R-3,5-dimethyl-1H-pyrazole Hemiaminal->Pyrazole Dehydration (-H₂O)

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Detailed Step-by-Step Protocol

  • Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (Cyclobutylmethyl)hydrazine dihydrochloride (1.73 g, 10.0 mmol).

  • Solvent and Base Addition: Add ethanol (30 mL) to the flask, followed by the dropwise addition of triethylamine (2.79 mL, 20.0 mmol) to neutralize the dihydrochloride salt and liberate the free hydrazine. Stir for 10 minutes at room temperature.

  • Diketone Addition: Add acetylacetone (1.02 mL, 10.0 mmol) to the mixture, followed by 3-4 drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexane) to yield the pure pyrazole derivative as a colorless oil.

Data Summary Table

ParameterValue
Starting Material (Cyclobutylmethyl)hydrazine dihydrochloride
Co-reactant Acetylacetone
Solvent Ethanol
Catalyst Glacial Acetic Acid
Typical Yield 80-90%
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, δ) ~0.9-2.0 (m, 7H, cyclobutyl), ~2.2 (s, 3H, CH₃), ~2.3 (s, 3H, CH₃), ~3.9 (d, 2H, N-CH₂), ~5.8 (s, 1H, pyrazole-H)
¹³C NMR (CDCl₃, δ) ~11.0, 13.5, 18.5, 29.0, 35.0, 58.0, 105.0, 140.0, 148.0
MS (ESI+) m/z Calculated for C₁₀H₁₇N₂⁺ [M+H]⁺: 165.1386; Found: 165.1388
Protocol 2: Synthesis of 6-(Cyclobutylmethyl)-1,2,3,4,5,6-hexahydrocarbazole via Fischer Indole Synthesis

Principle and Rationale The Fischer indole synthesis is a powerful acid-catalyzed reaction that produces an indole from an arylhydrazine and an aldehyde or ketone. [8][9]The reaction proceeds through the formation of a hydrazone, which then undergoes a-[10][10]sigmatropic rearrangement (a key step), followed by cyclization and elimination of ammonia to form the aromatic indole ring. [9][11]In this protocol, (Cyclobutylmethyl)hydrazine is reacted with cyclohexanone. Polyphosphoric acid (PPA) is used as both the acid catalyst and the solvent, as its high viscosity and dehydrating properties effectively drive the reaction to completion at elevated temperatures. [9] Reaction Mechanism: Fischer Indole Synthesis

Fischer_Mechanism Hydrazone Hydrazone Formation Enehydrazine Tautomerization (Ene-hydrazine) Hydrazone->Enehydrazine H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Heat Cyclization Aromatizing Cyclization Rearrangement->Cyclization -NH₃ Indole Indole Product Cyclization->Indole

Caption: Key stages of the Fischer Indole Synthesis.

Detailed Step-by-Step Protocol

  • Hydrazone Formation (Step A): In a 100 mL flask, suspend (Cyclobutylmethyl)hydrazine dihydrochloride (1.73 g, 10.0 mmol) in ethanol (25 mL). Add sodium acetate (1.64 g, 20.0 mmol) and stir for 15 minutes. Add cyclohexanone (1.04 mL, 10.0 mmol) and stir the mixture at room temperature for 1 hour to form the hydrazone precipitate.

  • Isolation of Hydrazone: Filter the solid hydrazone, wash with cold water (2 x 10 mL), and dry under vacuum. This intermediate can be used directly in the next step.

  • Indolization (Step B): Carefully add polyphosphoric acid (PPA) (approx. 20 g) to a 100 mL flask and heat to 80°C with mechanical stirring.

  • Reactant Addition: Slowly add the dried hydrazone from Step A to the hot PPA in small portions over 15 minutes. The mixture will become viscous and may change color.

  • Reaction: Increase the temperature to 120°C and stir for 2 hours.

  • Work-up: Cool the reaction mixture to about 60°C and carefully pour it onto 100 g of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by slowly adding 50% aqueous NaOH until the pH is ~8-9. Extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude material by flash chromatography (silica gel, 2% to 10% ethyl acetate in hexanes) to obtain the hexahydrocarbazole derivative.

Data Summary Table

ParameterValue
Starting Material (Cyclobutylmethyl)hydrazine dihydrochloride
Co-reactant Cyclohexanone
Catalyst/Solvent Polyphosphoric Acid (PPA)
Typical Yield 60-75%
Appearance Off-white to light brown solid
¹H NMR (CDCl₃, δ) ~1.0-2.2 (m, 11H, cyclobutyl & 4 CH₂), ~2.7 (t, 4H, Ar-CH₂), ~4.0 (d, 2H, N-CH₂), ~7.0-7.5 (m, 4H, Ar-H)
¹³C NMR (CDCl₃, δ) ~18.7, 23.0, 23.2, 29.5, 35.2, 55.0, 110.0, 118.0, 119.5, 121.0, 127.5, 135.8
MS (ESI+) m/z Calculated for C₁₇H₂₂N⁺ [M+H]⁺: 240.1747; Found: 240.1749
Protocol 3: Synthesis of 6-(Cyclobutylmethyl)-3-methyl-4,5-dihydropyridazin-3(2H)-one

Principle and Rationale Pyridazinones are six-membered heterocyclic structures that can be synthesized by the condensation of a hydrazine with a γ-ketoacid or its ester. [12]In this protocol, (Cyclobutylmethyl)hydrazine reacts with levulinic acid (4-oxopentanoic acid). The initial reaction forms a hydrazone at the ketone position. Subsequent heating under acidic conditions promotes intramolecular cyclization via nucleophilic attack of the terminal hydrazine nitrogen onto the carboxylic acid, followed by dehydration to form the stable dihydropyridazinone ring. Acetic acid serves as both the catalyst and a suitable high-boiling solvent for this transformation.

Detailed Step-by-Step Protocol

  • Reactant Preparation: In a 50 mL round-bottom flask fitted with a reflux condenser, combine (Cyclobutylmethyl)hydrazine dihydrochloride (1.73 g, 10.0 mmol), levulinic acid (1.16 g, 10.0 mmol), and sodium acetate (1.64 g, 20.0 mmol).

  • Solvent and Reaction: Add glacial acetic acid (20 mL) to the flask. Heat the mixture to reflux (approximately 118°C) with magnetic stirring for 6 hours.

  • Work-up: Cool the reaction to room temperature and pour it into 100 mL of ice-cold water.

  • Neutralization: Carefully neutralize the solution to pH 7-8 by the slow addition of solid sodium bicarbonate. Be cautious of frothing.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to remove any remaining acetic acid, followed by brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to afford the pure pyridazinone product.

Data Summary Table

ParameterValue
Starting Material (Cyclobutylmethyl)hydrazine dihydrochloride
Co-reactant Levulinic Acid
Solvent/Catalyst Glacial Acetic Acid
Typical Yield 70-85%
Appearance White crystalline solid
¹H NMR (CDCl₃, δ) ~1.0-2.2 (m, 7H, cyclobutyl), ~2.1 (s, 3H, CH₃), ~2.4 (t, 2H, CH₂), ~2.8 (t, 2H, CH₂), ~3.8 (d, 2H, N-CH₂)
¹³C NMR (CDCl₃, δ) ~18.6, 21.5, 28.0, 29.2, 35.1, 56.5, 135.0, 165.0
MS (ESI+) m/z Calculated for C₁₀H₁₇N₂O⁺ [M+H]⁺: 181.1335; Found: 181.1337

Conclusion

(Cyclobutylmethyl)hydrazine dihydrochloride is a highly effective and versatile reagent for the synthesis of diverse, medicinally relevant heterocyclic scaffolds. The protocols detailed in this guide for the Knorr pyrazole synthesis, Fischer indole synthesis, and pyridazinone formation represent robust, reproducible, and high-yielding methods for accessing these important chemical entities. The cyclobutylmethyl moiety introduces a desirable structural feature for drug discovery programs, while the fundamental reactivity of the hydrazine group provides a reliable entry point into a wide range of nitrogen-containing ring systems. These application notes serve as a practical starting point for researchers aiming to incorporate this valuable building block into their synthetic strategies.

References

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft1883, 16 (2), 2597–2599. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cber.188301602194]
  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [URL: https://www.jk-scientific.com/en/knorr-pyrazole-synthesis]
  • Yadav, G., & Singh, R. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances2018, 8(43), 24458-24463. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9085449/]
  • Ghandil, A. M., et al. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Scientific reports2022, 12(1), 6825. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9043285/]
  • Bihari, M., et al. Heterocycles in Medicinal Chemistry. Molecules2021, 26(18), 5645. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8469853/]
  • Abdel-Wahab, B. F., et al. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Scientific Reports2021, 11(1), 1-13. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8203770/]
  • Wikipedia. Fischer indole synthesis. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis]
  • ResearchGate. Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. [URL: https://www.researchgate.net/figure/Condensation-reaction-between-hydrazine-and-carbonyl-compounds-to-form-hydrazone_fig1_328328222]
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [URL: https://www.mdpi.com/1420-3049/28/18/6523]
  • Reachem. Applications of Heterocyclic Compounds in Pharmaceuticals. [URL: https://www.reachem.cn/applications-of-heterocyclic-compounds-in-pharmaceuticals/]
  • Organic Chemistry Portal. Pyrazole synthesis. [URL: https://www.organic-chemistry.org/namedreactions/knorr-pyrazole-synthesis.shtm]
  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [URL: https://www.mdpi.com/1422-8599/2021/1/M1196]
  • Chem Help Asap. Knorr Pyrazole Synthesis. [URL: https://chemhelpasap.com/knorrpyrazolesynthesis/]
  • ResearchGate. Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. [URL: https://www.researchgate.net/publication/257321689_Pyridazine_and_its_Related_Compounds_Part_161_Synthesis_and_Some_Reactions_of_3-Hydrazino-1H-pyrazolo3_4-c_pyridazine]
  • Canadian Journal of Chemistry. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. 2000, 78(5), 646-656. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v00-044]
  • KISHIDA CHEMICAL CO., LTD. (Cyclobutylmethyl)hydrazine dihydrochloride Safety Data Sheet. [URL: https://www.kishida.co.jp/sds/PK01346E-2.pdf]
  • ResearchGate. Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. [URL: https://www.researchgate.net/figure/Preparation-of-pyrazole-compounds-by-reaction-with-hydrazine-without-concomitant_fig1_262590240]
  • Indo Global Journal of Pharmaceutical Sciences. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. 2015. [URL: https://iglobaljournal.com/index.php/igjps/article/view/424]
  • Elgemeie, G. H. Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles1984, 22(8), 1823-1853. [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/2056/22/8]
  • National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10952085/]
  • MDPI. Heterocycles in Medicinal Chemistry II. [URL: https://www.mdpi.com/1420-3049/29/10/2157]
  • Organic Chemistry Portal. Fischer Indole Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/fischer-indole-synthesis.shtm]
  • Alfa Chemistry. Fischer Indole Synthesis. [URL: https://www.alfa-chemistry.com/fischer-indole-synthesis.html]
  • Royal Society of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New J. Chem.2019, 43, 13788-13801. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/nj/c9nj02983a]
  • ResearchGate. Saturated Heterocycles with Applications in Medicinal Chemistry. [URL: https://www.researchgate.
  • National Center for Biotechnology Information. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6103812/]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of Heterocyclic Derivatives Using (4-Methoxybenzyl)hydrazine Dihydrochloride: A Key Intermediate. [URL: https://www.inno-pharmchem.
  • National Center for Biotechnology Information. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270305/]
  • Liberty University. Synthesis and Characterization of Unique Pyridazines. [URL: https://digitalcommons.liberty.edu/cgi/viewcontent.cgi?article=1883&context=honors]
  • Merck Millipore. SAFETY DATA SHEET - Hydrazine dihydrochloride. [URL: https://www.merckmillipore.com/DE/de/product/msds/MDA_CHEM-843816?Origin=PDP]
  • Google Patents. US4434292A - Process for the preparation of pyrazole. [URL: https://patents.google.
  • National Center for Biotechnology Information. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270725/]
  • Journal of Pharmaceutical Research International. A Review on Medicinally Important Heterocyclic Compounds. 2022. [URL: https://journaljpri.com/index.php/JPRI/article/view/32039]
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Hydrazine dihydrochloride. [URL: https://www.fishersci.com/sds/02125.pdf]
  • MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [URL: https://www.mdpi.com/1420-3049/29/8/1683]
  • National Center for Biotechnology Information. New 3H-Indole Synthesis by Fischer's Method. Part I. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3010960/]

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Application Notes & Protocols for the Safe Handling and Disposal of (Cyclobutylmethyl)hydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Hazard Assessment

(Cyclobutylmethyl)hydrazine dihydrochloride is a substituted hydrazine derivative used in pharmaceutical and chemical synthesis.[1] While comprehensive toxicological data for this specific compound is limited, its structural classification as a hydrazine salt necessitates handling with extreme caution. Hydrazine and its derivatives are a class of compounds known for their high reactivity and significant health hazards.[2] The parent compound, hydrazine, is considered a probable human carcinogen by the U.S. Environmental Protection Agency (EPA).[3]

For the purpose of these protocols, (Cyclobutylmethyl)hydrazine dihydrochloride should be treated with the same level of precaution as other well-characterized toxic hydrazine salts, such as Hydrazine Dihydrochloride (CAS 5341-61-7). The hazards associated with this class of compounds include acute toxicity via oral, dermal, and inhalation routes, potential for skin sensitization, and suspected carcinogenicity.[4][5] These compounds are also noted for being very toxic to aquatic life with long-lasting effects.[4][6]

Causality of Hazards: The toxicity of hydrazines is linked to their ability to act as reducing agents and to form reactive free radicals, which can damage cellular components. The dihydrochloride salt form is a stable, crystalline solid, but it is hygroscopic and can readily dissolve to release the active hydrazine moiety.[4]

1.1: Compound Identification and Properties
PropertyValueSource
Chemical Name (Cyclobutylmethyl)hydrazine dihydrochlorideKISHIDA CHEMICAL CO., LTD.[7]
CAS Number 1246748-00-4KISHIDA CHEMICAL CO., LTD.[7]
Molecular Formula C₅H₁₂N₂・2HClKISHIDA CHEMICAL CO., LTD.[7]
Molecular Weight 173.08 g/mol KISHIDA CHEMICAL CO., LTD.[7]
Appearance White to off-white solid (presumed)General hydrazine salts[8]
Key Hazards Presumed based on class: Toxic if swallowed, Toxic in contact with skin, Toxic if inhaled, May cause an allergic skin reaction, May cause cancer, Very toxic to aquatic life.[4][5][6]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The primary objective when handling (Cyclobutylmethyl)hydrazine dihydrochloride is to minimize all potential routes of exposure. This is achieved through a combination of robust engineering controls and appropriate PPE. It is OSHA's long-standing policy that engineering and work practice controls must be the primary means to reduce employee exposure to toxic chemicals.[9]

2.1: Mandatory Engineering Controls
  • Certified Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a properly functioning chemical fume hood.[10][11] This is the most critical engineering control to prevent inhalation of aerosolized powder or vapors.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[12][13]

  • Safety Equipment: An eyewash station and a safety shower must be located in close proximity to the workstation.[10][14]

2.2: Personal Protective Equipment (PPE)

PPE selection is critical and must be worn at all times when handling the compound.

PPE CategorySpecificationRationale and Citation
Hand Protection Double-gloving: Butyl rubber or Viton® outer gloves with nitrile inner gloves.Complete protection of the skin is essential.[11] Gloves must be inspected prior to use and changed immediately if contamination is suspected.
Eye/Face Protection ANSI Z87.1-compliant safety goggles and a full-face shield.Protects against splashes and airborne particles. Standard safety glasses are insufficient. A face shield is recommended if there is a high potential for splashing.[11]
Body Protection A flame-resistant lab coat, worn fully buttoned, with tight-fitting cuffs.Provides a barrier against skin contact. Contaminated clothing must be removed immediately and decontaminated before reuse.[10]
Respiratory Protection Not required if all work is conducted in a certified fume hood.A fume hood is the primary engineering control for respiratory protection.[11] If work outside a hood is unavoidable (e.g., large spill), a NIOSH-approved respirator with appropriate cartridges is mandatory.[14]

Section 3: Workflow for Safe Handling and Experimentation

The following diagram outlines the critical decision points and workflow for safely handling (Cyclobutylmethyl)hydrazine dihydrochloride from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Receive Chemical & Verify SDS B Perform Risk Assessment A->B C Designate Work Area in Fume Hood B->C D Assemble All PPE & Spill Kit C->D E Don PPE D->E Proceed to Handling F Weigh Solid in Hood E->F G Prepare Solution F->G H Perform Experiment G->H I Decontaminate Glassware & Surfaces H->I Experiment Complete J Segregate & Label Waste I->J K Doff & Dispose of PPE J->K L Wash Hands Thoroughly K->L

Caption: Workflow for Safe Handling of (Cyclobutylmethyl)hydrazine Dihydrochloride.

Section 4: Standard Operating Protocols

4.1: Protocol for Weighing and Transfer of Solid Compound
  • Preparation: Designate a specific area within the chemical fume hood for weighing. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.[15]

  • Tare Container: Place a tared, sealed container onto the analytical balance inside the fume hood.

  • Transfer: Using a clean, dedicated spatula, carefully transfer the approximate amount of (Cyclobutylmethyl)hydrazine dihydrochloride into the container. Avoid creating dust.[10]

  • Seal and Weigh: Securely close the container before recording the final mass. This prevents contamination of the balance and the lab environment.

  • Cleanup: Carefully clean the spatula and any affected surfaces with a 70% ethanol solution, collecting the waste for proper disposal.

4.2: Protocol for Solution Preparation
  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the pre-weighed solid.

  • Dissolution: Cap the vessel and mix using a magnetic stirrer or gentle agitation. Avoid heating unless the protocol specifically requires it, as this can increase vaporization.

  • Labeling: Clearly label the solution with the chemical name, concentration, date, and appropriate hazard warnings.

Section 5: Storage and Spill Management

5.1: Storage Requirements

Proper storage is crucial to maintain chemical stability and prevent accidental release or reaction.

  • Location: Store in a cool, dry, dark, and well-ventilated area.[16]

  • Container: Keep the container tightly closed.[4][10] The compound is hygroscopic and moisture-sensitive.[4]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents and bases.[10] Incompatible substances must be separated.[17]

  • Labeling: Ensure the original container label remains legible and prominently displayed.[16]

5.2: Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

G A Spill Occurs B Is the spill >100mL or outside the fume hood? A->B C Evacuate Area Alert EHS & Call 911 B->C Yes D Is the spill contained within the fume hood? B->D No D->C No E Contain with non-combustible absorbent (e.g., sand) D->E Yes F Decontaminate Area (See Section 6.1) E->F G Collect waste in a sealed, labeled container F->G H Dispose as Hazardous Waste G->H

Caption: Decision Tree for Spill Response.

Section 6: Decontamination and Waste Disposal

All waste containing (Cyclobutylmethyl)hydrazine dihydrochloride must be treated as hazardous.[15]

6.1: Decontamination of Surfaces and Glassware
  • Initial Rinse: Rinse contaminated glassware and surfaces three times with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the chemical. Collect all rinsate as hazardous waste.

  • Neutralization: Prepare a 5% solution of sodium hypochlorite (household bleach) or calcium hypochlorite.[14][18] Carefully wash the rinsed items with this solution to oxidize and destroy residual hydrazine. The reaction can be exothermic, so proceed with caution.[14]

  • Final Cleaning: After neutralization, wash the items with soap and water.

6.2: Disposal of Chemical Waste
  • Principle of Destruction: The primary method for disposing of hydrazine waste is through chemical oxidation. This converts the toxic hydrazine into less harmful substances like nitrogen gas, water, and salts.[14]

  • Aqueous Waste:

    • Dilute the hydrazine-containing waste stream with water to be less than 5% concentration.[14]

    • Slowly add a 5% solution of sodium hypochlorite with stirring. A slight excess of the hypochlorite solution should be used to ensure complete destruction.[14]

    • After the reaction is complete (cessation of gas evolution), the solution can be disposed of as aqueous chemical waste in accordance with local, state, and federal regulations.[2][18]

  • Solid Waste:

    • Contaminated solid waste (e.g., gloves, absorbent pads, liners) must be collected in a clearly labeled, sealed container.[15]

    • The container should be labeled as "Hazardous Waste" and list "(Cyclobutylmethyl)hydrazine dihydrochloride" and its associated hazards (Toxic, Carcinogen).[11]

    • Arrange for pickup by your institution's Environmental Health & Safety (EHS) department for incineration or other approved disposal methods.[10]

Self-Validation: Before finalizing disposal, the treated aqueous waste stream can be tested for residual hydrazine using a test kit, such as one employing the p-dimethylaminobenzaldehyde reagent, to ensure complete destruction.[2]

Section 7: References

  • The Brückner Research Group. (n.d.). CB-LSOP-Hydrazines. University of Central Florida. [Link]

  • ScienceLab.com. (2009). Material Safety Data Sheet. [Link]

  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. [Link]

  • Defense Technical Information Center (DTIC). (n.d.). Safety and Handling of Hydrazine. [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. [Link]

  • University of California, Riverside. (2018). Laboratory Safety Standard Operating Procedure (SOP). [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hydrazine. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023). (Cyclobutylmethyl)hydrazine dihydrochloride. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview. [Link]

  • OSHA.com. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). Cyclobutylhydrazine--hydrogen chloride (1/1). [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Standards. [Link]

  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • Wolters Kluwer. (n.d.). Complying With OSHA's Hazardous Material Requirements. [Link]

  • Ottokemi. (n.d.). Hydrazine dihydrochloride, 99% 5341-61-7 India. [Link]

Sources

Application Note: Synthesis of Novel Cyclobutylmethyl-Substituted Indoles via the Fischer Indole Synthesis Using (Cyclobutylmethyl)hydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Indole Scaffold and the Fischer Synthesis

The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. The Fischer indole synthesis, a robust and versatile method discovered in 1883, remains a primary strategy for constructing this privileged heterocyclic system.[1] This acid-catalyzed reaction, which converts arylhydrazines and carbonyl compounds into indoles, offers a direct path to a vast array of substituted indole derivatives.[1][2][3] The enduring relevance of this reaction is a testament to its reliability and broad applicability in the synthesis of pharmaceuticals and agrochemicals.[2][4]

This application note details the use of (Cyclobutylmethyl)hydrazine dihydrochloride as a key reagent in the Fischer indole synthesis. The introduction of a cyclobutylmethyl substituent onto the indole nitrogen offers a unique structural motif for several reasons:

  • Novel Chemical Space: The cyclobutyl group provides a three-dimensional element that can significantly influence the pharmacological properties of the resulting indole derivatives by exploring new binding interactions with biological targets.

  • Metabolic Stability: The compact and strained nature of the cyclobutane ring can enhance metabolic stability compared to more flexible alkyl chains.

  • Modulation of Physicochemical Properties: The lipophilicity and conformational rigidity imparted by the cyclobutylmethyl group can be leveraged to fine-tune the solubility, permeability, and oral bioavailability of drug candidates.

This document will provide a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and key considerations for researchers employing (Cyclobutylmethyl)hydrazine dihydrochloride in their synthetic endeavors.

Reaction Mechanism: A Step-by-Step Look at the Fischer Indole Synthesis

The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed transformations.[2] Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side products. The key steps are as follows:

  • Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine, in this case, (Cyclobutylmethyl)hydrazine, with an aldehyde or ketone to form the corresponding hydrazone intermediate.[2][3]

  • Tautomerization: The hydrazone then undergoes tautomerization to its enamine form.[2][5]

  • [4][4]-Sigmatropic Rearrangement: This is the pivotal step of the reaction. The protonated enamine undergoes a[4][4]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond and breaking the weak N-N bond.[3][5]

  • Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.[6]

  • Elimination of Ammonia: Finally, the elimination of an ammonia molecule under acidic conditions yields the aromatic indole product.[1][3][6]

Fischer_Indole_Synthesis A (Cyclobutylmethyl)hydrazine C Hydrazone Intermediate A->C + H+ B Aldehyde or Ketone B->C D Enamine Tautomer C->D Tautomerization E [3,3]-Sigmatropic Rearrangement D->E F Di-imine Intermediate E->F G Cyclization & Aromatization F->G H N-(Cyclobutylmethyl)indole G->H - NH3

Sources

Application Note: Derivatization of Carbonyl Compounds with (Cyclobutylmethyl)hydrazine Dihydrochloride for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for using (Cyclobutylmethyl)hydrazine dihydrochloride as a derivatization agent for the analysis of carbonyl-containing compounds. While 2,4-Dinitrophenylhydrazine (DNPH) is the historical standard for UV detection, alkyl hydrazines like (Cyclobutylmethyl)hydrazine are increasingly utilized in LC-MS/MS workflows.

The cyclobutylmethyl moiety serves two critical functions:

  • Hydrophobic Tagging: It increases the retention of polar carbonyls (e.g., formaldehyde, acetaldehyde, short-chain ketosteroids) on Reverse-Phase (C18) columns, moving analytes away from the solvent front and ion suppression zones.

  • Ionization Enhancement: Unlike electron-deficient aryl hydrazines (e.g., DNPH), the resulting alkyl hydrazone retains basic character, significantly enhancing sensitivity in Positive Electrospray Ionization (ESI+) mode.

Scientific Foundation

Reaction Mechanism

The derivatization follows a classic nucleophilic addition-elimination mechanism. The hydrazine nitrogen attacks the electrophilic carbonyl carbon, forming a carbinolamine intermediate, which subsequently dehydrates to form the stable hydrazone.

Critical Consideration for Dihydrochloride Salts: The reagent is supplied as a dihydrochloride salt (


). Dissolving this in water/methanol creates a strongly acidic solution (

). While acid catalysis is necessary to activate the carbonyl oxygen, excess acid will protonate the hydrazine nucleophile (

), rendering it unreactive. Buffering to pH 4.0–5.5 is mandatory to maintain a population of free nucleophiles while sustaining acid catalysis.
Reaction Pathway Diagram

ReactionMechanism Carbonyl Carbonyl (R-C=O) Activation Acid Activation (pH 4-5) Carbonyl->Activation H+ Reagent (Cyclobutylmethyl)hydrazine (Nucleophile) Reagent->Activation Carbinolamine Carbinolamine Intermediate Activation->Carbinolamine Nucleophilic Attack Hydrazone Stable Hydrazone (Analyte) Carbinolamine->Hydrazone Dehydration (-H2O) Water H2O (Byproduct) Carbinolamine->Water

Figure 1: Acid-catalyzed condensation mechanism. The reaction requires a buffered environment to balance carbonyl activation with nucleophile availability.

Materials & Reagents

ComponentSpecificationRole
Derivatizing Reagent (Cyclobutylmethyl)hydrazine dihydrochloride CAS: 1246748-00-4Nucleophilic tagging agent.
Solvent Methanol (LC-MS Grade)Reaction medium.
Buffer Salt Sodium Acetate (Anhydrous) or PyridineNeutralizes HCl; maintains pH 4–5.
Acid Catalyst Formic Acid or Acetic AcidPromotes dehydration step.
Internal Standard Isotopically labeled carbonyl (e.g., Acetone-d6)Normalization (Optional).

Experimental Protocol

Reagent Preparation

Stock Solution (50 mM):

  • Weigh 8.7 mg of (Cyclobutylmethyl)hydrazine dihydrochloride (MW: 173.08 g/mol ).

  • Dissolve in 1.0 mL of Methanol/Water (80:20 v/v).

  • Note: This solution is stable for 1 week at 4°C.

Buffering Solution (100 mM):

  • Prepare 100 mM Sodium Acetate in water. Adjust pH to 5.0 using Acetic Acid.

Derivatization Workflow

This protocol is optimized for plasma, urine, or aqueous extracts.

Step 1: Sample Preparation

  • Aliquot 50 µL of sample (or standard) into a 1.5 mL microcentrifuge tube or HPLC vial.

  • Add 10 µL of Internal Standard solution (if used).

Step 2: Reaction Assembly

  • Add 20 µL of Buffering Solution (Sodium Acetate pH 5.0).

    • Why? To neutralize the HCl from the reagent and set the reaction pH.

  • Add 20 µL of Reagent Stock Solution .

  • Vortex mix for 10 seconds.

Step 3: Incubation

  • Incubate at 40°C for 30–60 minutes .

    • Tip: For sterically hindered ketones (e.g., steroids), extend time to 2 hours or increase temperature to 60°C.

    • Safety: Ensure vials are tightly capped to prevent evaporation of volatile aldehydes.

Step 4: Quenching & Workup

  • Cool to room temperature.

  • (Optional) If protein precipitation occurs, centrifuge at 12,000 x g for 5 minutes.

  • Transfer supernatant to an LC vial.

  • Ready for Injection. (No extraction required if reagent excess is managed).

Workflow Diagram

Workflow Start Sample (50 µL) (Plasma/Urine/Std) BufferAdd Add Buffer (20 µL) 100mM NaOAc, pH 5.0 Start->BufferAdd ReagentAdd Add Reagent (20 µL) (Cyclobutylmethyl)hydrazine 2HCl salt BufferAdd->ReagentAdd Incubate Incubate 40°C, 60 min ReagentAdd->Incubate Centrifuge Centrifuge 12,000 x g (if cloudy) Incubate->Centrifuge Analyze LC-MS/MS Analysis ESI+ Mode Centrifuge->Analyze

Figure 2: Step-by-step derivatization workflow ensuring pH control and reaction completeness.

LC-MS/MS Method Parameters

The derivatized products (Hydrazones) are best analyzed using Reverse Phase Chromatography coupled with ESI+ MS .

Chromatographic Conditions
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% -> 95% B

    • 8-10 min: 95% B

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry (MRM)

The derivatization adds the mass of the hydrazine minus water (


).
  • Mass Shift:

    
     (approximate shift added to the carbonyl MW).
    
  • Precursor Ion:

    
    
    

Example Calculation for Acetone (MW 58.08):

  • Derivatized MW =

    
    
    
  • Precursor m/z: 141.2

    
    
    
AnalyteNative MWDerivatized Precursor (m/z)Suggested Fragment (Quant)
Formaldehyde 30.03113.1 85.1 (Loss of C2H4)
Acetaldehyde 44.05127.1 85.1 / 67.1
Acetone 58.08141.2 85.1 (Cyclobutyl cation)
Hexanal 100.16183.2 85.1

Note: The cyclobutylmethyl group often yields a characteristic fragment at m/z 85.1 (C5H9N+) or m/z 67.1 (C5H7+), making it an excellent reporter ion for screening.

Validation & Troubleshooting

Validation Criteria
  • Blank Check: Inject a reagent blank (Buffer + Reagent + MeOH) to identify background peaks. Hydrazines can self-condense or react with airborne formaldehyde.

  • Efficiency: Compare peak area of derivatized standard vs. underivatized standard (if detectable). Expect >10-fold signal increase for short-chain aldehydes.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity pH too low (Reagent is HCl salt).Ensure Sodium Acetate buffer is added. Check final pH is > 4.0.
Broad Peaks E/Z Isomerism.Hydrazones often form E/Z isomers. Use a slower gradient or sum the peak areas if they separate.
Precipitation Reagent concentration too high.Dilute stock or ensure sufficient organic solvent (MeOH) in the mixture.
High Background Contaminated solvents.Use fresh LC-MS grade methanol; Acetone/Formaldehyde are ubiquitous in lab air.

References

  • Reagent Identity: (Cyclobutylmethyl)hydrazine dihydrochloride (CAS 1246748-00-4).[1] PubChem Compound Summary. National Center for Biotechnology Information. Link

  • General Hydrazine Chemistry: Liu, Q., et al. (2019). "Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC-MS." Natural Products and Bioprospecting. (Demonstrates principles of acid-catalyzed nitrogen derivatization). Link

  • Metabolomics Derivatization: Siegel, D., et al. (2014). "Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples." Analytical Chemistry. (Review of hydrazine-based tagging strategies). Link

  • Reaction Mechanism: Jencks, W. P. (1959). "Studies on the Mechanism of Oxime and Semicarbazone Formation." Journal of the American Chemical Society. (Foundational text on pH dependence of carbonyl derivatization). Link

Sources

Troubleshooting & Optimization

Navigating the Purification Maze: A Technical Support Guide for Products of (Cyclobutylmethyl)hydrazine Dihydrochloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of reaction products derived from (Cyclobutylmethyl)hydrazine dihydrochloride. As a Senior Application Scientist, I understand that the journey from a completed reaction to a pure, characterizable product can be fraught with challenges. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to streamline your purification workflows. We will move beyond generic protocols to address the specific nuances of working with this versatile building block, ensuring the integrity and success of your research.

Understanding the Starting Material: (Cyclobutylmethyl)hydrazine Dihydrochloride

(Cyclobutylmethyl)hydrazine dihydrochloride is a substituted hydrazine salt. Its basicity, conferred by the hydrazine moiety, and the presence of the cyclobutane group influence the physicochemical properties of its reaction products. The dihydrochloride salt form enhances its stability and water solubility, but the free base is typically liberated in situ during a reaction. This inherent basicity is a critical factor to consider during the entire purification process, from the initial work-up to the final chromatographic separation.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues encountered when purifying products from reactions involving (Cyclobutylmethyl)hydrazine dihydrochloride.

Q1: My reaction is complete, but I'm struggling with the initial work-up. How do I efficiently remove unreacted (Cyclobutylmethyl)hydrazine?

A1: Unreacted (Cyclobutylmethyl)hydrazine, being a basic compound, can often be removed with an acidic wash during the work-up. However, if your product is also basic and acid-sensitive, this can be problematic. Here’s a breakdown of strategies:

  • Acidic Wash (for acid-stable products): A dilute aqueous solution of hydrochloric acid (e.g., 1M HCl) can be used to wash the organic layer. The protonated hydrazine salt will partition into the aqueous phase. Be sure to check the pH of the aqueous layer to ensure it is acidic.

  • Biphasic Extraction with a pH Gradient: Carefully adjust the pH of the aqueous phase. By keeping the pH in a range where your product is not protonated but the starting hydrazine is, you can achieve separation. This requires knowledge of the respective pKa values.

  • Copper Sulfate Wash: A wash with an aqueous solution of copper(II) sulfate can be effective in removing residual primary amines and hydrazines through complexation.

Q2: I'm observing significant streaking and poor separation of my product on a silica gel column. What's causing this and how can I fix it?

A2: This is a classic issue when purifying basic compounds on acidic silica gel. The interaction between the basic product and the acidic silanol groups on the silica surface leads to strong adsorption, resulting in tailing and poor resolution.

  • Deactivating the Silica Gel: Pre-treating the silica gel can neutralize the acidic sites. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine or ammonia in the mobile phase, before loading your sample.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as amino- or cyano-functionalized silica.

  • Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography (e.g., C18) can be an excellent alternative, as it avoids the issues associated with silica's acidity.

Q3: My product seems to be degrading during purification. What are the likely causes and preventative measures?

A3: Degradation can be due to several factors, including the acidic nature of silica gel, prolonged exposure to heat, or reaction with the solvent.

  • Minimize Contact Time with Silica: Run the column as quickly as possible without sacrificing separation.

  • Solvent Selection: Ensure your chosen solvents are compatible with your product. For instance, if your product is sensitive to alcohols, avoid using methanol in your mobile phase.

  • Temperature Control: Avoid excessive heating during solvent evaporation. Use a rotary evaporator at a moderate temperature and pressure.

Troubleshooting Guide: Common Purification Scenarios

This section provides a structured approach to troubleshooting common purification problems encountered with products derived from (Cyclobutylmethyl)hydrazine dihydrochloride.

Problem Potential Cause(s) Recommended Solution(s)
Product is water-soluble and difficult to extract from the aqueous layer. The product may be a salt or highly polar.- Saturate the aqueous layer with NaCl (salting out) to decrease the polarity of the aqueous phase and drive the product into the organic layer.- Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.- Perform a continuous liquid-liquid extraction.
Multiple spots on TLC, even after column chromatography. - Incomplete reaction.- Formation of stable by-products (e.g., hydrazones, azines).- Decomposition on silica gel.- Monitor the reaction closely using TLC or LC-MS to ensure completion.- Characterize the by-products to understand their formation and devise a targeted removal strategy.- Use deactivated silica or an alternative stationary phase.
Product co-elutes with a non-polar impurity. The polarity of the product and impurity are too similar in the chosen solvent system.- Try a different solvent system with different selectivities (e.g., switch from a hexane/ethyl acetate system to a dichloromethane/methanol system).- Consider a different purification technique, such as crystallization or preparative HPLC.
Low recovery of the product after column chromatography. - Irreversible adsorption onto the silica gel.- Product is volatile and lost during solvent evaporation.- Use deactivated silica or an alternative stationary phase.- Add a small amount of a volatile base (e.g., triethylamine) to the fractions before evaporation to prevent the formation of non-volatile salts with any residual acid from the column.- Use gentle conditions for solvent removal.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: General Work-up Procedure for a Reaction Involving (Cyclobutylmethyl)hydrazine Dihydrochloride

This protocol assumes the desired product is a neutral or weakly basic compound and is soluble in a common organic solvent like ethyl acetate or dichloromethane.

  • Quenching the Reaction: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Solvent Removal (if applicable): If the reaction was performed in a volatile solvent, concentrate the mixture under reduced pressure.

  • Partitioning: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Transfer the solution to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and the hydrochloride of the starting material. Check the pH of the aqueous layer to ensure it is basic (pH > 8).

    • Water.

    • Brine (saturated aqueous NaCl) to remove any remaining water from the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography of a Basic Product

This protocol is designed to minimize the issues associated with purifying basic compounds on silica gel.

  • Slurry Preparation: In a beaker, add silica gel to your chosen eluent (a non-polar solvent like hexane or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle. Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Deactivation: Prepare a solution of your initial eluent containing 1-2% triethylamine. Gently add this solution to the top of the column and allow it to run through the silica bed (approximately 2-3 column volumes).

  • Sample Loading: Dissolve your crude product in a minimal amount of the initial eluent (or a slightly more polar solvent if necessary). Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with your chosen solvent system, gradually increasing the polarity as needed to elute your product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove the triethylamine, you can co-evaporate with a solvent like toluene.

Visualizing the Workflow

A well-planned purification strategy is crucial for success. The following diagram outlines a general workflow for the purification of products from (Cyclobutylmethyl)hydrazine dihydrochloride reactions.

PurificationWorkflow cluster_troubleshooting Troubleshooting Loop Reaction Reaction Completion (TLC/LC-MS Monitoring) Workup Aqueous Work-up (e.g., NaHCO3 wash) Reaction->Workup Crude Crude Product Workup->Crude TLC TLC Analysis of Crude Crude->TLC Column Column Chromatography Pure Pure Product Column->Pure Characterization Characterization (NMR, MS, etc.) Pure->Characterization TLC->Column Proceed Method_Dev Method Development (Solvent Screen, Stationary Phase) TLC->Method_Dev Impure Method_Dev->Column Optimized Method

Caption: A general workflow for the purification of products from reactions involving (Cyclobutylmethyl)hydrazine dihydrochloride.

Logical Relationships in Troubleshooting

When faced with a purification challenge, a logical approach to troubleshooting is essential. The following diagram illustrates a decision-making process for addressing common issues.

TroubleshootingLogic Start Purification Issue Streaking Streaking/Tailing on Silica? Start->Streaking Deactivate Deactivate Silica (e.g., with Triethylamine) Streaking->Deactivate Yes Low_Recovery Low Recovery? Streaking->Low_Recovery No Alt_Phase Use Alternative Stationary Phase (Alumina, C18) Deactivate->Alt_Phase Still Issues Check_Adsorption Irreversible Adsorption? Low_Recovery->Check_Adsorption Yes Pure Pure Low_Recovery->Pure No - Success! Check_Adsorption->Alt_Phase Yes Check_Volatility Product Volatile? Check_Adsorption->Check_Volatility No Gentle_Evap Gentle Evaporation Check_Volatility->Gentle_Evap Yes

Caption: A decision tree for troubleshooting common purification issues.

This technical support guide provides a framework for addressing the purification challenges associated with products derived from (Cyclobutylmethyl)hydrazine dihydrochloride. By understanding the underlying chemical principles and employing a systematic approach to troubleshooting, researchers can significantly improve the efficiency and success of their purification endeavors.

References

  • General Principles of Amine Purification: A comprehensive overview of the challenges and str

    • Title: Purification of Labor
    • Source: ScienceDirect
    • URL: [Link]

  • Chromatography of Basic Compounds: A guide to selecting appropriate stationary and mobile phases for the purific

    • Title: A Guide to the Purific
    • Source: Teledyne ISCO
    • URL: [Link]

  • Fischer Indole Synthesis: Provides insights into a common reaction type for hydrazines and the associated work-up and purification consider

    • Title: Fischer Indole Synthesis
    • Source: Organic Chemistry Portal
    • URL: [Link]

  • Synthesis of Pyrazole Derivatives: Discusses the reaction of hydrazines with 1,3-dicarbonyl compounds, a common application of hydrazine derivatives. Title: The Synthesis of Pyrazoles by Reaction of Hydrazines with 1,3-Dicarbonyl Compounds Source: Synlett
  • Cyclobutane-Containing Pharmaceuticals: Highlights the importance of cyclobutane moieties in drug discovery and provides context for the synthesis and purification of such compounds.[1]

    • Title: Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-rearrangement cascade
    • Source: National Center for Biotechnology Inform
    • URL: [Link]

Sources

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of (Cyclobutylmethyl)hydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of (Cyclobutylmethyl)hydrazine dihydrochloride. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges related to byproduct formation, ensuring the integrity and purity of your synthesis.

Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Byproducts

This section addresses the fundamental questions regarding the identity and origin of common impurities encountered during the synthesis.

Q1: What are the most likely byproducts I will encounter during the synthesis of (Cyclobutylmethyl)hydrazine dihydrochloride?

The synthesis of (Cyclobutylmethyl)hydrazine typically proceeds via the reductive amination of cyclobutanecarboxaldehyde with hydrazine.[1][2] Given this pathway, the primary byproducts arise from incomplete reactions, over-reaction, or side reactions of the intermediates.

Key Potential Byproducts Include:

  • Unreacted Starting Materials: Residual cyclobutanecarboxaldehyde and hydrazine.

  • Cyclobutanecarboxaldehyde Hydrazone: The intermediate formed by the condensation of the aldehyde and hydrazine prior to reduction. Its presence indicates an incomplete or inefficient reduction step.[3][4]

  • N,N'-bis(cyclobutylmethyl)hydrazine: A common impurity resulting from the reaction of both nitrogen atoms of the hydrazine molecule with two molecules of cyclobutanecarboxaldehyde.

  • Cyclobutanecarboxaldehyde Azine: Formed from the reaction of the hydrazone intermediate with a second molecule of the aldehyde.

  • Cyclobutylmethylamine: May form under certain reductive conditions that cause the cleavage of the N-N bond, though this is generally a minor byproduct.[5]

Q2: What are the chemical reasons for the formation of these specific byproducts?

Understanding the underlying reaction mechanisms is crucial for developing effective control strategies.

  • Hydrazone Intermediate: The formation of a hydrazone is the initial, reversible step of the Wolff-Kishner reduction and similar reductive amination pathways.[3][4] If the reducing agent is not efficient or if reaction conditions (like pH and temperature) are suboptimal, this intermediate will not be fully converted to the desired hydrazine.

  • N,N'-bis(cyclobutylmethyl)hydrazine: Hydrazine possesses two nucleophilic primary amine groups (-NH2). After the first reductive amination forms the desired monosubstituted product, the second -NH- group can still act as a nucleophile, reacting with another molecule of cyclobutanecarboxaldehyde. This is a classic issue of controlling selectivity in reactions with difunctional reagents.[6]

  • Azine Formation: Azines (R-CH=N-N=CH-R) are the result of the condensation of a hydrazone with an additional equivalent of an aldehyde.[7] This side reaction is favored by an excess of the aldehyde starting material relative to hydrazine.

  • Reaction Conditions: The choice of reducing agent is critical. Mild, selective reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are preferred because they preferentially reduce the protonated imine (or iminium ion) intermediate over the starting aldehyde, minimizing side reactions.[1][8] The reaction pH is also a key parameter; mildly acidic conditions (pH 4-5) facilitate the formation of the iminium ion, which is more readily reduced than the neutral imine.[1]

Q3: How can I proactively minimize the formation of these byproducts during my synthesis?

Minimizing impurities starts with careful control of the reaction conditions.

  • Control Stoichiometry: Use a slight molar excess of hydrazine relative to cyclobutanecarboxaldehyde. This favors the formation of the mono-substituted product and reduces the likelihood of forming the N,N'-bis(cyclobutylmethyl)hydrazine and azine byproducts, which require a higher aldehyde concentration.

  • Optimize pH: Maintain a mildly acidic pH (typically between 4 and 6). This ensures the aldehyde remains active while promoting the formation of the iminium ion intermediate, which is the key species targeted by selective reducing agents.[1]

  • Select the Right Reducing Agent: Employ a selective reducing agent. Sodium cyanoborohydride (NaBH3CN) is a classic choice for its ability to reduce imines in the presence of aldehydes.[8] Sodium triacetoxyborohydride (STAB) is another excellent, milder option that offers high selectivity.[8]

  • Temperature and Addition Control: Perform the reaction at a controlled, low-to-ambient temperature to minimize side reactions. A slow, controlled addition of the reducing agent to the mixture of the aldehyde and hydrazine can also improve selectivity and yield.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or a rapid LC-MS analysis to monitor the consumption of the starting materials and the formation of the product. The reaction should be quenched only after the complete disappearance of the hydrazone intermediate.

Section 2: Troubleshooting and Analytical Protocols

This section provides a systematic approach to identifying unknown impurities and offers a standard analytical protocol for reaction monitoring.

Q4: I have an unexpected peak in my HPLC or LC-MS chromatogram. What is the workflow for identifying it?

A systematic approach is key to efficiently identifying unknown impurities. The following workflow, illustrated in the diagram below, outlines the necessary steps.

Byproduct_Identification_Workflow Troubleshooting Workflow for Unknown Impurities observe Observe Unexpected Peak in HPLC / LC-MS check_mz Check m/z Value Determine [M+H]+ observe->check_mz hypothesize Hypothesize Structures Compare m/z to potential byproducts (see Table 1) check_mz->hypothesize fragment Analyze MS/MS Fragmentation Does fragmentation pattern match hypothesized structure? hypothesize->fragment confirm { Structure Confirmed} fragment->confirm  Yes no_match { No Match} fragment->no_match  No isolate Isolate Impurity Use Preparative HPLC nmr Structural Elucidation Perform ¹H and ¹³C NMR isolate->nmr nmr->confirm no_match->isolate

Caption: Troubleshooting Workflow for Unknown Impurities.

Steps Explained:

  • Observe Peak: Note the retention time and response of the unknown peak.

  • Check m/z: The most critical first step is to determine the mass-to-charge ratio ([M+H]+) from the mass spectrum.

  • Hypothesize Structure: Compare this mass to the expected masses of common byproducts (summarized in Table 1).

  • Analyze Fragmentation: If your instrument allows, perform MS/MS on the impurity peak. The fragmentation pattern provides structural information that can confirm or deny your hypothesis.

  • Isolate and Characterize: If the structure is still ambiguous, isolate the impurity using preparative HPLC and acquire NMR spectra (¹H, ¹³C) for definitive structural elucidation.[9][10]

Q5: My ¹H NMR spectrum is complex. What are some characteristic signals for the major byproducts?
  • (Cyclobutylmethyl)hydrazine (Product): Look for the characteristic signals of the cyclobutylmethyl group—a multiplet for the CH, and distinct multiplets for the CH2 protons on the ring and adjacent to the nitrogen. The N-H protons will be broad and their chemical shift can vary.

  • Cyclobutanecarboxaldehyde Hydrazone: The most telling signal is the imine proton (-CH=N-), which will appear as a singlet or triplet significantly downfield (typically in the 7.5-8.5 ppm range) compared to the aldehyde proton.

  • N,N'-bis(cyclobutylmethyl)hydrazine: This molecule is symmetrical. You will see only one set of signals for the cyclobutylmethyl group, but the integration of these signals relative to any remaining desired product will be higher. For example, the signal for the two equivalent CH-N protons will integrate to 2H.

Q6: Can you provide a standard protocol for the LC-MS analysis of my crude reaction mixture?

This protocol provides a robust starting point for separating the target compound from its likely impurities. Method optimization may be required based on your specific instrumentation.

Experimental Protocol: Reversed-Phase LC-MS Analysis

  • Instrumentation: HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detection:

    • Mode: ESI Positive (+)

    • Scan Range: m/z 50 - 500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

Section 3: Data Summary Table

For quick reference, the table below summarizes the key analytical data for the target product and its most probable byproducts.

Byproduct NameChemical FormulaExact MassExpected [M+H]⁺ (m/z)Key Analytical Features
(Cyclobutylmethyl)hydrazine (Product)C₅H₁₂N₂100.1000101.1073Target product peak.
CyclobutanecarboxaldehydeC₅H₈O84.057585.0648Unreacted starting material.
HydrazineH₄N₂32.037133.0444Unreacted starting material, may elute early.
Cyclobutanecarboxaldehyde HydrazoneC₅H₁₀N₂98.084499.0917Incomplete reduction intermediate.
N,N'-bis(cyclobutylmethyl)hydrazineC₁₀H₂₀N₂168.1626169.1699Over-alkylation byproduct.
Cyclobutanecarboxaldehyde AzineC₁₀H₁₄N₂162.1157163.1230Aldehyde-rich side reaction product.

References

  • CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents.
  • Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. Available at: [Link]

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts. Available at: [Link]

  • Identification of novel hydrazine metabolites by 15N-NMR - PubMed. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • CN112794810B - Synthesis method of cyclobutylamine compound - Google Patents.
  • Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC - PubMed Central. Available at: [Link]

  • Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo - PubMed. Available at: [Link]

  • Reductive Amination - Chemistry LibreTexts. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • 21.6. Wolff-Kishner reduction | Organic Chemistry II - Lumen Learning. Available at: [Link]

  • N,N′-Bis(3-nitrobenzylidene)hydrazine - ResearchGate. Available at: [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. Available at: [Link]

Sources

Technical Support Center: Temperature Control for (Cyclobutylmethyl)hydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature control in reactions involving (Cyclobutylmethyl)hydrazine dihydrochloride Document ID: TSC-CBH-001 Last Updated: October 26, 2023 Audience: Medicinal Chemists, Process Engineers, and Lab Managers

Introduction: The Thermal Stability Paradox

(Cyclobutylmethyl)hydrazine dihydrochloride is a critical building block in the synthesis of kinase inhibitors and GPCR ligands. However, users often encounter a "stability paradox": the dihydrochloride salt is thermally robust, while the free base—generated in situ for reactions—is highly labile and prone to oxidative degradation.

This guide provides a self-validating system for managing these thermal transitions. It moves beyond generic advice to address the specific thermodynamic risks associated with the cyclobutyl moiety and the hydrazine core.

Module 1: The Cold Chain (Storage & Pre-Reaction)

The Science of Stability

The dihydrochloride salt form (


) stabilizes the hydrazine moiety by protonating both nitrogen centers, significantly reducing their nucleophilicity and susceptibility to oxidation. However, the compound is hygroscopic. Moisture absorption lowers the glass transition temperature (

) and can catalyze hydrolysis or slow oxidation even in the salt form.
Storage Protocol
  • Standard: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Critical Control Point: Allow the vial to warm to room temperature before opening. Opening a cold vial in humid air causes immediate condensation, introducing water that will interfere with subsequent strictly anhydrous reactions.

Visual Workflow: Storage & Handling

The following diagram illustrates the decision logic for handling the raw material to prevent degradation before the reaction even begins.

StorageLogic Start Received Shipment (Cyclobutylmethyl)hydrazine 2HCl CheckSeal Check Seal Integrity Start->CheckSeal LongTerm Long Term Storage -20°C, Desiccated CheckSeal->LongTerm Usage Ready for Synthesis? LongTerm->Usage WarmUp Equilibrate to RT (Closed Vial, 30 mins) Usage->WarmUp Yes Open Open in Glovebox or N2 Cone WarmUp->Open Weigh Weigh Quickly (Hygroscopic!) Open->Weigh Reseal Purge Headspace & Reseal Weigh->Reseal Reseal->LongTerm

Figure 1: The "Cold Chain" workflow ensures moisture exclusion, the primary antagonist of hydrazine stability.

Module 2: Reaction Thermodynamics (Neutralization & Activation)

The most critical thermal event occurs during the neutralization of the HCl salt to release the reactive free hydrazine. This process is exothermic.[1]

The Exotherm Risk


If the temperature rises uncontrolled (


) during this step, two issues arise:
  • Volatilization: Free (cyclobutylmethyl)hydrazine is volatile. High temps lead to stoichiometric loss.

  • Auto-oxidation: The free base oxidizes rapidly in air to form azo/azoxy impurities, often seen as a yellow/brown discoloration.

Protocol: Controlled Neutralization
ParameterStrong Base (e.g., NaOH, KOH)Mild Base (e.g., NaOAc, Et3N)
Exotherm Risk High (Violent exotherm possible)Low (Buffered release)
Temp Limit Maintain 0°C to 5°C (Ice Bath)Room Temp (20-25°C) acceptable
Addition Rate Dropwise over 30 minsPortion-wise or single shot
Use Case High-throughput, aqueous biphasic rxnsSensitive substrates, anhydrous rxns

Expert Tip: For cyclization reactions (e.g., pyrazole synthesis), use Sodium Acetate (NaOAc) in ethanol or acetic acid. This buffers the reaction, releasing the free hydrazine slowly as it is consumed, effectively keeping the concentration of the unstable free base low at any given moment.

Module 3: Troubleshooting & FAQs

This section addresses specific user scenarios based on field data.

Q1: My reaction mixture turned bright yellow/brown upon adding the base. Is the product ruined?

Diagnosis: This indicates oxidative degradation . Hydrazines oxidize to diazenes (


) or azines upon exposure to atmospheric oxygen, especially under basic conditions.
Corrective Action: 
  • Check Atmosphere: Ensure the reaction vessel was purged with Nitrogen/Argon before base addition.

  • Temperature Check: Did the internal temperature spike >10°C during addition?

  • Salvage: If the color is light yellow, proceed. If dark brown/tarry, the stoichiometry is compromised; restart.

Q2: I observed low yields after workup, despite the reaction appearing complete by TLC.

Diagnosis: The free base of (cyclobutylmethyl)hydrazine has significant water solubility and volatility. Root Cause:

  • Volatility: Rotovapping the free base at high vacuum/temp (

    
    ) can strip the product.
    
  • Partitioning: During extraction, the amine may remain in the aqueous layer if the pH is not sufficiently high (

    
    ).
    Solution: 
    
  • Derivatize in situ: Do not isolate the free hydrazine. React it immediately with the electrophile (e.g., diketone).

  • Salting Out: Saturate the aqueous layer with NaCl before extraction to push the organic hydrazine into the organic phase.

Q3: Does the cyclobutyl ring pose a safety risk at high temperatures?

Analysis: While cyclobutane is strained (~26 kcal/mol strain energy), it is kinetically stable up to ~300°C in the absence of metal catalysts. Caveat: If your reaction involves Lewis Acids (e.g.,


, 

) or Transition Metals (Pd, Pt) at high temperatures (

), ring-opening or rearrangement to linear isomers is possible. Recommendation: Monitor reaction progress by NMR (look for loss of the characteristic cyclobutyl multiplet at

1.6–2.4 ppm).
Visual Troubleshooting Logic

Troubleshooting Problem Issue Observed Color Yellow/Brown Color Change Problem->Color Yield Low Yield (Post-Workup) Problem->Yield Pressure Pressure Buildup (Sealed Tube) Problem->Pressure Oxidation Cause: Oxidation (Air Leak) Color->Oxidation Volatility Cause: Volatility or Water Sol. Yield->Volatility Decomp Cause: N2 Release (Thermal Decomp) Pressure->Decomp Action1 Action: Purge N2 Check Temp <5°C Oxidation->Action1 Action2 Action: Do Not Isolate React In Situ Volatility->Action2 Action3 Action: Vent System Reduce Temp Decomp->Action3

Figure 2: Diagnostic flowchart for common experimental failures.

References

  • Kishida Chemical. (2023). Safety Data Sheet: (Cyclobutylmethyl)hydrazine dihydrochloride. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2015). Neutralization of hydrazine dihydrochloride for triazole synthesis. Retrieved October 26, 2023, from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Journey from Cyclobutanemethanol to (Cyclobutylmethyl)hydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Synthetic Pathway: A Deliberate Transformation

The synthesis of (Cyclobutylmethyl)hydrazine dihydrochloride is logically envisioned as a multi-step process commencing with a commercially available starting material, Cyclobutanemethanol. This pathway involves the oxidation of the primary alcohol to an aldehyde, followed by reductive amination with hydrazine, and subsequent salt formation. Each step induces significant changes in the molecular structure, which are directly observable through spectroscopic analysis. Understanding these transformations is key to confirming the successful synthesis of the target molecule.

Synthetic_Pathway Cyclobutanemethanol Cyclobutanemethanol Cyclobutanecarboxaldehyde Cyclobutanecarboxaldehyde Cyclobutanemethanol->Cyclobutanecarboxaldehyde Oxidation Cyclobutylmethylhydrazine (Cyclobutylmethyl)hydrazine Cyclobutanecarboxaldehyde->Cyclobutylmethylhydrazine Reductive Amination with Hydrazine Final_Product (Cyclobutylmethyl)hydrazine dihydrochloride Cyclobutylmethylhydrazine->Final_Product Salt Formation (HCl)

Figure 1: Proposed synthetic route to (Cyclobutylmethyl)hydrazine dihydrochloride.

Spectroscopic Comparison: From Precursors to Product

The following sections detail the expected spectroscopic characteristics of (Cyclobutylmethyl)hydrazine dihydrochloride and its precursors at each stage of the synthesis.

Stage 1: Cyclobutanemethanol - The Starting Point

Cyclobutanemethanol serves as a readily available foundational precursor. Its spectroscopic features are well-documented and provide a baseline for our comparative analysis.

Table 1: Spectroscopic Data for Cyclobutanemethanol

Spectroscopic TechniqueKey Features and Expected Values
¹H NMR Multiplets for the cyclobutyl ring protons (approx. 1.6-2.5 ppm), a doublet for the methylene protons adjacent to the oxygen (approx. 3.5 ppm), and a broad singlet for the hydroxyl proton (variable).
¹³C NMR Signals for the cyclobutyl ring carbons (approx. 18-35 ppm), a signal for the methine carbon of the cyclobutane ring attached to the CH₂OH group (approx. 38 ppm), and a signal for the methylene carbon (approx. 68 ppm).
IR Spectroscopy A strong, broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch), and C-H stretching absorptions just below 3000 cm⁻¹. A C-O stretching band is expected around 1050 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 86. Common fragmentation patterns would include the loss of water (M-18) and fragmentation of the cyclobutyl ring.
Stage 2: Cyclobutanecarboxaldehyde - The Intermediate Aldehyde

Oxidation of Cyclobutanemethanol yields Cyclobutanecarboxaldehyde. This transformation from an alcohol to an aldehyde introduces a carbonyl group, which is a strong chromophore in spectroscopic analyses.

Table 2: Spectroscopic Data for Cyclobutanecarboxaldehyde

Spectroscopic TechniqueKey Features and Expected Values
¹H NMR A distinctive singlet or doublet for the aldehydic proton at a downfield chemical shift (approx. 9.5-10.0 ppm). The cyclobutyl protons will show multiplets in the upfield region (approx. 2.0-3.5 ppm).
¹³C NMR A highly deshielded signal for the carbonyl carbon (approx. 200 ppm). The cyclobutyl carbons will appear in the range of 22-50 ppm.
IR Spectroscopy A strong, sharp absorption band characteristic of a C=O stretch in an aldehyde (approx. 1720-1740 cm⁻¹). The O-H stretch from the starting material will be absent. Two characteristic C-H stretching bands for the aldehyde proton are expected around 2720 and 2820 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) will be at m/z = 84. Characteristic fragmentation includes alpha-cleavage and McLafferty rearrangement.
Stage 3: (Cyclobutylmethyl)hydrazine dihydrochloride - The Final Product (Predictive Analysis)

The final step involves the reductive amination of Cyclobutanecarboxaldehyde with hydrazine, followed by the formation of the dihydrochloride salt. This introduces a hydrazine moiety and results in significant and predictable spectroscopic changes.

Table 3: Predicted Spectroscopic Data for (Cyclobutylmethyl)hydrazine dihydrochloride

Spectroscopic TechniquePredicted Key Features and ValuesRationale
¹H NMR A multiplet for the cyclobutyl methine proton (approx. 2.5-3.0 ppm). Multiplets for the other cyclobutyl protons (approx. 1.7-2.4 ppm). A doublet for the methylene protons adjacent to the hydrazine group (approx. 2.8-3.2 ppm). Broad signals for the N-H protons of the hydrazinium ion, which may be exchangeable with D₂O.The aldehydic proton signal will be absent. The methylene protons adjacent to the newly formed hydrazine group will be shifted relative to the alcohol precursor. The presence of the positively charged nitrogen atoms will cause downfield shifts of adjacent protons.
¹³C NMR A signal for the methylene carbon attached to the hydrazine group (approx. 55-65 ppm). Signals for the cyclobutyl carbons (approx. 18-40 ppm).The carbonyl carbon signal will be absent. The methylene carbon will be shifted upfield compared to the alcohol due to the nitrogen attachment.
IR Spectroscopy Broad absorption bands in the 2400-3200 cm⁻¹ region due to the N-H stretching of the hydrazinium salt (R-NH₂-NH₃²⁺). The C=O stretching band will be absent.The formation of the ammonium salt leads to characteristic broad N-H stretching bands at lower frequencies than a free amine.
Mass Spectrometry The molecular ion of the free base, (Cyclobutylmethyl)hydrazine, would be at m/z = 100. In the mass spectrum of the dihydrochloride salt, fragmentation would likely show the peak for the free base and potentially fragments corresponding to the loss of HCl.The mass spectrometer typically analyzes the volatile free base. The molecular weight of the dihydrochloride salt is 173.08 g/mol .

Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations in the synthesis of (Cyclobutylmethyl)hydrazine dihydrochloride.

Protocol 1: Oxidation of Cyclobutanemethanol to Cyclobutanecarboxaldehyde

This protocol utilizes a Swern oxidation, a reliable method for converting primary alcohols to aldehydes with minimal over-oxidation.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Oxalyl Chloride Addition: Slowly add oxalyl chloride (1.1 equivalents) to the cooled DCM.

  • DMSO Addition: Add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Alcohol Addition: Dissolve Cyclobutanemethanol (1.0 equivalent) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Triethylamine Addition: Add triethylamine (5.0 equivalents) dropwise. The reaction mixture may become thick.

  • Warming and Quenching: Allow the reaction to warm to room temperature. Quench the reaction by adding water.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Cyclobutanecarboxaldehyde can be purified by distillation or column chromatography.

Protocol 2: Reductive Amination of Cyclobutanecarboxaldehyde to form (Cyclobutylmethyl)hydrazine

This procedure describes a direct reductive amination using sodium cyanoborohydride, a mild reducing agent suitable for this transformation.

  • Reaction Setup: In a round-bottom flask, dissolve Cyclobutanecarboxaldehyde (1.0 equivalent) in methanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 equivalents) to the solution and stir at room temperature for 1 hour to form the hydrazone intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Acidification and Reaction Monitoring: Adjust the pH of the solution to approximately 5-6 using a dilute solution of HCl in methanol. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench by the slow addition of water. Make the solution basic (pH > 10) with aqueous NaOH.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (Cyclobutylmethyl)hydrazine.

Protocol 3: Formation of (Cyclobutylmethyl)hydrazine dihydrochloride

This final step involves the formation of the dihydrochloride salt for improved stability and handling.

  • Dissolution: Dissolve the crude (Cyclobutylmethyl)hydrazine in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in the same solvent (2.2 equivalents).

  • Precipitation and Isolation: A white precipitate of (Cyclobutylmethyl)hydrazine dihydrochloride should form. Stir the suspension for 30 minutes at 0 °C.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Experimental_Workflow cluster_oxidation Protocol 1: Oxidation cluster_amination Protocol 2: Reductive Amination cluster_salt Protocol 3: Salt Formation Ox_Start Cyclobutanemethanol Swern Swern Oxidation (Oxalyl Chloride, DMSO, TEA) Ox_Start->Swern Ox_Product Cyclobutanecarboxaldehyde Swern->Ox_Product Am_Start Cyclobutanecarboxaldehyde Hydrazone_Formation Hydrazine Hydrate Am_Start->Hydrazone_Formation Reduction Sodium Cyanoborohydride Hydrazone_Formation->Reduction Am_Product (Cyclobutylmethyl)hydrazine Reduction->Am_Product Salt_Start (Cyclobutylmethyl)hydrazine HCl_Addition HCl Addition Salt_Start->HCl_Addition Salt_Product (Cyclobutylmethyl)hydrazine dihydrochloride HCl_Addition->Salt_Product

Figure 2: Experimental workflow for the synthesis of (Cyclobutylmethyl)hydrazine dihydrochloride.

Conclusion and Future Outlook

This guide provides a comprehensive, albeit predictive, spectroscopic comparison of (Cyclobutylmethyl)hydrazine dihydrochloride and its precursors. By understanding the expected spectroscopic changes at each synthetic step, researchers can confidently monitor their reactions and characterize their products. The provided protocols offer a robust starting point for the synthesis of this and related compounds. It is our hope that this guide will serve as a valuable resource for scientists in the field, enabling the efficient and accurate synthesis and characterization of novel chemical entities. Future experimental work to confirm the predicted spectroscopic data for (Cyclobutylmethyl)hydrazine dihydrochloride would be a valuable contribution to the scientific community.

References

  • Note: As this is a predictive guide based on general chemical principles and data for precursors, direct literature citations for the experimental data of the final product are not available. The spectroscopic predictions are based on established principles of NMR, IR, and Mass Spectrometry as found in standard organic chemistry textbooks and spectroscopic databases.

A Comparative Guide to the Purity Analysis of (Cyclobutylmethyl)hydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective therapeutics. (Cyclobutylmethyl)hydrazine dihydrochloride, a key building block in the synthesis of various pharmaceutical compounds, is no exception.[1] Its reactive hydrazine moiety makes it a valuable synthetic tool, but also susceptible to the formation of impurities during synthesis and storage. Rigorous analytical testing is therefore not just a regulatory requirement, but a scientific necessity to guarantee the quality and consistency of the final drug product.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) for the purity analysis of (Cyclobutylmethyl)hydrazine dihydrochloride. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of their performance based on experimental data. Our aim is to equip you with the knowledge to select the most appropriate analytical strategy for your specific needs.

The Criticality of Purity in Drug Development

Impurities in drug substances can arise from various sources, including the starting materials, synthetic by-products, degradation products, and residual solvents.[2][3] Even at trace levels, these impurities can have a significant impact on the safety and efficacy of the final drug product. For hydrazine-containing compounds, there is a heightened concern due to the potential for hydrazine itself to be a process-related impurity, which is classified as a potential genotoxic impurity (PGI). Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for the control of such impurities.[4][5][6]

Therefore, the choice of analytical methodology for purity testing is a critical decision in the drug development process. The selected method must be validated to be sensitive, specific, accurate, and robust, in accordance with guidelines such as ICH Q2(R1).[5]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a powerful and versatile technique for the separation, identification, and quantification of compounds in a mixture.[7][8][9][10] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it a go-to method in the pharmaceutical industry.[11][12][13]

The Rationale Behind the HPLC Method

For a polar compound like (Cyclobutylmethyl)hydrazine dihydrochloride, a reversed-phase HPLC method is often the preferred approach. However, the high polarity of hydrazines can lead to poor retention on traditional C18 columns.[14] To overcome this, two primary strategies are employed:

  • Ion-Pair Chromatography: An ion-pairing reagent is added to the mobile phase to form a neutral complex with the ionized analyte, thereby increasing its retention on the non-polar stationary phase.

  • Derivatization: The hydrazine moiety is reacted with a derivatizing agent to form a less polar and chromophoric derivative. This not only improves chromatographic retention but also significantly enhances UV detectability.[1][13][15][16] Pre-column derivatization with an aldehyde, such as p-nitrobenzaldehyde or 2-hydroxy-1-naphthaldehyde, to form a stable hydrazone is a common and effective approach.[1][13]

The following HPLC method utilizes a pre-column derivatization strategy for robust and sensitive analysis.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh (Cyclobutylmethyl)hydrazine dihydrochloride Sample Dissolve Dissolve in Diluent (e.g., Water:Acetonitrile) Sample->Dissolve Standard Weigh Reference Standard Standard->Dissolve Derivatize Add Derivatizing Agent (e.g., p-nitrobenzaldehyde) & React Dissolve->Derivatize Inject Inject Derivatized Solution Derivatize->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the purity analysis of (Cyclobutylmethyl)hydrazine dihydrochloride by HPLC.

Detailed HPLC Protocol

1. Materials and Reagents:

  • (Cyclobutylmethyl)hydrazine dihydrochloride sample and reference standard

  • p-Nitrobenzaldehyde (derivatizing agent)

  • HPLC-grade acetonitrile and water

  • Phosphoric acid

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A to 30% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Derivatizing Solution: Prepare a 10 mg/mL solution of p-nitrobenzaldehyde in acetonitrile.

  • Standard Solution: Accurately weigh about 25 mg of (Cyclobutylmethyl)hydrazine dihydrochloride reference standard into a 50 mL volumetric flask. Add 25 mL of a 50:50 mixture of water and acetonitrile, and sonicate to dissolve. Add 5 mL of the derivatizing solution, mix well, and allow to react for 30 minutes at room temperature. Dilute to volume with the 50:50 water:acetonitrile mixture.

  • Sample Solution: Prepare in the same manner as the standard solution, using the (Cyclobutylmethyl)hydrazine dihydrochloride sample.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

  • The tailing factor for the main peak should be not more than 2.0.

  • The theoretical plates for the main peak should be not less than 2000.

5. Analysis and Calculation:

  • Inject the diluent (blank), followed by the standard and sample solutions.

  • Calculate the purity of the sample by area normalization, assuming equal response factors for the impurities.

Hypothetical HPLC Performance Data
Parameter(Cyclobutylmethyl)hydrazine DerivativeImpurity 1Impurity 2
Retention Time (min) 12.58.215.1
Peak Area 1,500,0007,5004,500
% Area 99.210.500.30
Calculated Purity (%) \multicolumn{3}{c}{99.21}

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile and Semi-Volatile Impurities

GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[3][17] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[11][12]

The Rationale Behind the GC-MS Method

Direct analysis of the highly polar and non-volatile (Cyclobutylmethyl)hydrazine dihydrochloride by GC is challenging. Therefore, derivatization is essential to increase its volatility. A common approach for hydrazines is derivatization with an acetylating agent or a ketone to form a more volatile derivative.[18] Headspace GC-MS is particularly useful for identifying and quantifying residual solvents, which are common impurities in APIs.[19][20][21][22] For the analysis of non-volatile impurities, derivatization followed by direct liquid injection is the preferred method.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve Standard Weigh Reference Standard Standard->Dissolve Derivatize Derivatize with a suitable agent (e.g., Acetone) Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation in GC column Inject->Separate Ionize Ionization (e.g., EI) Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify Peaks by Mass Spectra Detect->Identify Quantify Quantify using standard curve Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the purity analysis of (Cyclobutylmethyl)hydrazine dihydrochloride by GC-MS.

Detailed GC-MS Protocol

1. Materials and Reagents:

  • (Cyclobutylmethyl)hydrazine dihydrochloride sample and reference standard

  • Acetone (derivatizing agent and solvent)

  • Anhydrous sodium sulfate

2. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at 1.0 mL/min

  • Inlet Temperature: 250°C

  • Oven Program: 50°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 amu

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of (Cyclobutylmethyl)hydrazine dihydrochloride reference standard into a vial. Add 1 mL of acetone, cap tightly, and heat at 60°C for 30 minutes to form the acetone azine derivative. Cool to room temperature and pass the solution through a small column of anhydrous sodium sulfate to remove any water.

  • Sample Solution: Prepare in the same manner as the standard solution, using the (Cyclobutylmethyl)hydrazine dihydrochloride sample.

4. System Suitability:

  • Inject a standard solution to verify system performance, including peak shape and signal-to-noise ratio.

  • For quantitative analysis, a calibration curve should be established with a correlation coefficient (r²) ≥ 0.99.[23]

5. Analysis and Identification:

  • Inject the prepared sample solution.

  • Identify impurities by comparing their mass spectra with a library (e.g., NIST) and the spectrum of the main component.

Capillary Electrophoresis (CE): A High-Efficiency Orthogonal Technique

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field.[24] It offers very high separation efficiency, short analysis times, and requires minimal sample and reagent volumes.[25] CE is considered an excellent orthogonal technique to HPLC, providing a different separation mechanism that can be invaluable for impurity profiling.[2][26]

The Rationale Behind the CE Method

(Cyclobutylmethyl)hydrazine dihydrochloride is a charged molecule in solution, making it amenable to direct analysis by Capillary Zone Electrophoresis (CZE), the simplest form of CE. The choice of background electrolyte (BGE) is critical for achieving good separation.[17][27][28][29] A low pH buffer is typically used to ensure the analyte is fully protonated and migrates as a cation.

Visualizing the CE Workflow

CE_Workflow cluster_prep Sample & Standard Preparation cluster_analysis CE Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve Dissolve in Background Electrolyte (BGE) Sample->Dissolve Standard Weigh Reference Standard Standard->Dissolve Inject Hydrodynamic or Electrokinetic Injection Dissolve->Inject Separate Electrophoretic Separation in Capillary Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Area or use standard curve Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the purity analysis of (Cyclobutylmethyl)hydrazine dihydrochloride by CE.

Detailed CE Protocol

1. Materials and Reagents:

  • (Cyclobutylmethyl)hydrazine dihydrochloride sample and reference standard

  • Sodium phosphate monobasic

  • Phosphoric acid

  • Deionized water

2. CE Conditions:

  • Capillary: Fused-silica, 50 cm total length (40 cm to detector), 50 µm i.d.

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5

  • Voltage: 20 kV

  • Temperature: 25°C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Detection: UV at 200 nm

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL solution of (Cyclobutylmethyl)hydrazine dihydrochloride reference standard in the BGE.

  • Sample Solution: Prepare a 1 mg/mL solution of the (Cyclobutylmethyl)hydrazine dihydrochloride sample in the BGE.

  • Degas all solutions by sonication before use.

4. System Suitability:

  • Inject the standard solution multiple times to ensure reproducible migration times and peak areas (RSD < 2.0%).[14]

  • The number of theoretical plates should be high, typically >100,000, demonstrating the high efficiency of the separation.[14]

Comparative Analysis of HPLC, GC-MS, and CE

FeatureHPLC with UV DetectionGC-MSCapillary Electrophoresis (CE)
Principle Partitioning between liquid mobile phase and solid stationary phase.[7]Partitioning between gas mobile phase and liquid/solid stationary phase.[27]Differential migration of ions in an electric field.[24]
Applicability Wide range of compounds, especially non-volatile and thermally labile.[11][13]Volatile and semi-volatile, thermally stable compounds.[11][12]Charged and polar molecules.[25]
Sample Preparation Can be complex, often requiring derivatization for hydrazines.[1][8][16]Derivatization is usually necessary for polar, non-volatile compounds.[18]Generally simple, dissolving the sample in the BGE.
Sensitivity Good, can be enhanced by derivatization.Very high, especially with MS detection.[30]Can be lower than HPLC and GC-MS, particularly with UV detection.[25]
Selectivity Good, can be tuned by changing stationary and mobile phases.Excellent, with mass spectral identification providing high confidence.[30]Very high, offering orthogonal selectivity to HPLC.[2][26]
Analysis Time Typically 15-30 minutes.[12]Can be faster than HPLC for simple mixtures.[4][5][12]Often very fast, typically <15 minutes.[25]
Cost Moderate to high instrument and solvent costs.[5][8][10][30]Moderate to high instrument cost, but lower solvent costs.[27]Lower instrument and operational costs.[25]
Key Advantage Robust, versatile, and widely used in QC labs.[8][31]Unambiguous peak identification through mass spectra.[3]High separation efficiency and low sample/reagent consumption.[25]
Key Limitation Lower peak efficiency compared to GC and CE.[10]Not suitable for non-volatile or thermally labile compounds.[11][27]Lower sensitivity and can be susceptible to matrix effects.[6][25]

Conclusion: Selecting the Right Tool for the Job

The choice of analytical technique for the purity analysis of (Cyclobutylmethyl)hydrazine dihydrochloride depends on the specific requirements of the analysis.

  • HPLC stands out as a robust and versatile method, particularly well-suited for routine quality control in a regulated environment. Its primary limitation for hydrazine analysis, namely poor retention and detectability, can be effectively overcome with a validated derivatization protocol.

  • GC-MS is the method of choice when unambiguous identification of volatile or semi-volatile impurities, such as residual solvents or by-products from the synthesis, is required. Its high sensitivity is also a significant advantage for trace-level analysis.

  • Capillary Electrophoresis offers a high-efficiency, orthogonal separation mechanism that is invaluable for impurity profiling and as a complementary technique to HPLC. Its speed and low consumption of reagents make it an attractive option for high-throughput screening.

Ultimately, a comprehensive purity assessment of (Cyclobutylmethyl)hydrazine dihydrochloride may benefit from the use of more than one of these techniques to gain a complete picture of the impurity profile. By understanding the strengths and limitations of each method, researchers and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of their pharmaceutical products.

References

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  • Al-Sabti B., Harbali J. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. J. Sep. Sci. 2021;44:2587–2595.
  • Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC - NIH. (2021-11-09). Available from: [Link]

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  • (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. (2025-08-07). Available from: [Link]

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  • Advantages and Pitfalls of Capillary Electrophoresis of Pharmaceutical Compounds and Their Enantiomers in Complex Samples: Comparison of Hydrodynamically Opened and Closed Systems - PMC - PubMed Central. (2020-09-18). Available from: [Link]

  • Small Molecule Analysis Testing: HPLC vs GC - Brewer Science Blog. (2022-05-23). Available from: [Link]

  • Pros and Cons of Gas Chromatography - - Mastelf. (2024-07-18). Available from: [Link]

  • Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material - PMC - NIH. (2025-11-13). Available from: [Link]

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  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Available from: [Link]

  • Capillary Electrophoresis in Quality Control PART II: CE-SDS: Method Development and Robustness - SCIEX. Available from: [Link]

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  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products | Omics. (2024-12-06). Available from: [Link]

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  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available from: [Link]

  • Buffering agents and additives for the background electrolyte solutions used for peptide and protein capillary zone electrophoresis - CNR-IRIS. Available from: [Link]

  • Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD - Scribd. Available from: [Link]

  • Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry - MDPI. (2023-02-21). Available from: [Link]

  • Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System - Shimadzu. Available from: [Link]

  • Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient | Request PDF - ResearchGate. (2025-08-05). Available from: [Link]

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  • Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products. Available from: [Link]

  • Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes - Agilent. Available from: [Link]

  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014-08-20). Available from: [Link]

  • Experimental and Computational Fluid Dynamics Studies on Hydrous Hydrazine Decomposition over the Ir/Ni10Ce Catalyst - ACS Publications. (2025-04-13). Available from: [Link]

  • Specific background electrolytes for nonaqueous capillary electrophoresis - PubMed. Available from: [Link]

  • The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. Available from: [Link]

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Benchmarking (Cyclobutylmethyl)hydrazine dihydrochloride Against Other Alkylhydrazines: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of (Cyclobutylmethyl)hydrazine dihydrochloride with other prominent alkylhydrazine-based monoamine oxidase (MAO) inhibitors, namely Phenelzine and Tranylcypromine. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of their synthetic accessibility, physicochemical characteristics, and in vitro performance as MAO inhibitors. This document is structured to provide not just data, but also the underlying scientific rationale for the observed properties and experimental procedures.

Introduction: The Landscape of Alkylhydrazine-Based MAO Inhibitors

Alkylhydrazines represent a significant class of compounds in medicinal chemistry, most notably for their potent and often irreversible inhibition of monoamine oxidase (MAO) enzymes.[1] MAO-A and MAO-B are crucial enzymes in the central nervous system, responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] Inhibition of these enzymes leads to increased levels of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and other neurological disorders.[3][4]

Phenelzine, a hydrazine derivative, and Tranylcypromine, a non-hydrazine cyclopropylamine, are two of the most well-established non-selective, irreversible MAO inhibitors.[3][4] (Cyclobutylmethyl)hydrazine dihydrochloride is a less-studied analogue that holds interest for its potential to offer a different pharmacokinetic and pharmacodynamic profile due to its unique cycloalkyl moiety. This guide will benchmark these three compounds across key performance indicators relevant to early-stage drug discovery and development.

Physicochemical Properties: A Foundation for Drug Action

The physicochemical properties of a drug molecule are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target enzyme. A comparison of the key properties of the free base forms of our three compounds of interest is presented below.

Property(Cyclobutylmethyl)hydrazinePhenelzineTranylcypromine
Molecular Formula C₅H₁₂N₂C₈H₁₂N₂C₉H₁₁N
Molecular Weight ( g/mol ) 100.16136.20133.19
Structure
LogP (calculated) 0.81.32.1
Topological Polar Surface Area (Ų) 38.0838.0826.02
Hydrogen Bond Donors 221
Hydrogen Bond Acceptors 221
Rotatable Bonds 231

(Data for (Cyclobutylmethyl)hydrazine is predicted based on its chemical structure, while data for Phenelzine and Tranylcypromine is from established databases.[5][6][7])

The cyclobutyl moiety in (Cyclobutylmethyl)hydrazine is expected to impart a degree of lipophilicity, as reflected in the calculated LogP value. This property is crucial for crossing the blood-brain barrier to reach the target MAO enzymes in the central nervous system. The presence of two hydrogen bond donors and acceptors in both hydrazine derivatives suggests they can participate in similar interactions with biological targets. Tranylcypromine, being a primary amine, has fewer hydrogen bonding capabilities.

Synthesis of Alkylhydrazines: A Comparative Overview

The synthetic accessibility of a compound is a critical factor in its viability as a drug candidate. Here, we present representative synthetic schemes for the three alkylhydrazines.

General Synthetic Strategy

A common approach to synthesizing alkylhydrazines involves the reaction of a suitable alkyl halide with hydrazine hydrate. This is often followed by salt formation to improve stability and handling.

G cluster_synthesis General Synthesis of Alkylhydrazines AlkylHalide Alkyl Halide (R-X) Alkylhydrazine Alkylhydrazine (R-NHNH₂) AlkylHalide->Alkylhydrazine Nucleophilic Substitution Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Alkylhydrazine Salt Alkylhydrazine Salt (R-NHNH₃⁺ X⁻) Alkylhydrazine->Salt Salt Formation Acid Acid (e.g., HCl, H₂SO₄) Acid->Salt

Caption: General workflow for alkylhydrazine synthesis.

Experimental Protocols

Protocol 1: Synthesis of Phenelzine Sulfate

A widely cited method for the synthesis of Phenelzine involves the reaction of 2-phenylethyl bromide with hydrazine hydrate.[8]

  • Step 1: Reaction. 2-Phenylethyl bromide is added dropwise to an excess of hydrazine hydrate at reflux. The reaction mixture is heated for several hours to ensure complete conversion.

  • Step 2: Work-up. After cooling, the excess hydrazine is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any remaining water-soluble impurities.

  • Step 3: Salt Formation. The organic layer containing the free base of phenelzine is treated with a solution of sulfuric acid in ethanol.

  • Step 4: Isolation and Purification. The precipitated phenelzine sulfate is collected by filtration, washed with a cold solvent, and dried. Recrystallization from a suitable solvent system can be performed to achieve higher purity.

  • Reported Yield: Approximately 77%.[8]

  • Purity: Can be assessed by techniques such as HPLC and melting point determination.

Protocol 2: Synthesis of Tranylcypromine Sulfate

The synthesis of Tranylcypromine is more complex due to the formation of the cyclopropane ring. A common route starts from trans-cinnamic acid.[9]

  • Step 1: Cyclopropanation. trans-Cinnamic acid is converted to its corresponding ethyl ester, which then undergoes a Simmons-Smith cyclopropanation reaction to form ethyl 2-phenylcyclopropanecarboxylate.

  • Step 2: Hydrolysis. The ethyl ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide.

  • Step 3: Curtius Rearrangement. The carboxylic acid is converted to the corresponding acyl azide, which upon heating undergoes a Curtius rearrangement to form the isocyanate.

  • Step 4: Hydrolysis to Amine. The isocyanate is then hydrolyzed with acid to yield tranylcypromine.

  • Step 5: Salt Formation. The free base is converted to the sulfate salt by treatment with sulfuric acid.

  • Reported Yield: Varies depending on the specific conditions of each step.

  • Purity: Can be determined by HPLC and spectroscopic methods.

Protocol 3: Proposed Synthesis of (Cyclobutylmethyl)hydrazine dihydrochloride

  • Step 1: Halogenation of Cyclobutylmethanol. Cyclobutylmethanol can be converted to (chloromethyl)cyclobutane or (bromomethyl)cyclobutane using a suitable halogenating agent such as thionyl chloride or phosphorus tribromide.

  • Step 2: Reaction with Hydrazine. The resulting (halomethyl)cyclobutane is then reacted with an excess of hydrazine hydrate, similar to the synthesis of phenelzine.

  • Step 3: Work-up and Salt Formation. After the reaction is complete, the excess hydrazine is removed, and the crude product is worked up. The free base is then converted to the dihydrochloride salt by treatment with hydrochloric acid.

  • Expected Yield and Purity: Yields and purity would need to be determined experimentally but are expected to be in a similar range to other alkylhydrazine syntheses. Purification would likely involve recrystallization.

Performance Benchmarking: Monoamine Oxidase Inhibition

The primary performance metric for these compounds is their ability to inhibit MAO-A and MAO-B. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Mechanism of Irreversible Inhibition

Hydrazine-based MAO inhibitors act as mechanism-based inactivators. The enzyme oxidizes the hydrazine, which generates a reactive intermediate that then forms a covalent bond with the FAD cofactor of the enzyme, leading to irreversible inhibition.

G cluster_inhibition Mechanism of Irreversible MAO Inhibition by Hydrazines Enzyme MAO-FAD Complex [MAO-FAD...Inhibitor] Complex Enzyme->Complex Inhibitor Alkylhydrazine Inhibitor->Complex Intermediate Reactive Intermediate Complex->Intermediate Enzymatic Oxidation Inactive Inactive Covalent Adduct Intermediate->Inactive Covalent Bond Formation

Caption: Simplified pathway of irreversible MAO inhibition.

Comparative IC50 Data

The following table summarizes representative IC50 values for Phenelzine and Tranylcypromine against human MAO-A and MAO-B. It is important to note that these values can vary depending on the specific assay conditions.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (MAO-A/MAO-B)
Phenelzine~2-5~1-3~1-2
Tranylcypromine~0.5-2.3~0.95-2.3~0.5-1

(Data compiled from various sources.[4][10][11])

As the data indicates, both Phenelzine and Tranylcypromine are non-selective inhibitors, with potent activity against both MAO-A and MAO-B. Tranylcypromine generally appears to be slightly more potent than Phenelzine.

Data for (Cyclobutylmethyl)hydrazine dihydrochloride is not currently available in the public domain. To perform a direct and meaningful comparison, it would be necessary to evaluate all three compounds in the same in vitro MAO inhibition assay.

Experimental Protocol: In Vitro MAO Inhibition Assay

A common method for determining MAO inhibitory activity is a fluorometric assay using a commercially available kit.

  • Principle: The assay measures the hydrogen peroxide produced from the oxidative deamination of a substrate by MAO. This hydrogen peroxide, in the presence of horseradish peroxidase, reacts with a probe to generate a fluorescent product.

  • Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine), a fluorescent probe (e.g., Amplex Red), horseradish peroxidase, and the test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the MAO enzyme, the reaction buffer, and the test compound dilutions.

    • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate and the detection reagents.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the data and fitting to a dose-response curve.

In Vitro Cytotoxicity Assessment

Early assessment of cytotoxicity is crucial in drug development to identify compounds with a potential for adverse effects.

General Considerations

Hydrazine and its derivatives are known to have potential for toxicity, including hepatotoxicity.[3] In vitro cytotoxicity assays provide an initial screen for such effects.

Comparative Cytotoxicity Data
  • Phenelzine: Studies have shown that phenelzine can induce cytotoxicity in various cell lines, with reported IC50 values in the low micromolar range in some cases.[12]

  • Tranylcypromine: Tranylcypromine has also been shown to exhibit cytotoxicity at higher concentrations.[13]

  • (Cyclobutylmethyl)hydrazine dihydrochloride: No publicly available in vitro cytotoxicity data has been found for this compound.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Materials: A suitable cell line (e.g., HepG2 for hepatotoxicity screening), cell culture medium, MTT reagent, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).

    • Add the MTT reagent to each well and incubate for a few hours to allow for formazan crystal formation.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of around 570 nm.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Conclusion and Future Directions

This guide has provided a comparative overview of (Cyclobutylmethyl)hydrazine dihydrochloride, Phenelzine, and Tranylcypromine, focusing on their synthesis, physicochemical properties, and MAO inhibitory activity. While Phenelzine and Tranylcypromine are well-characterized, there is a significant lack of publicly available experimental data for (Cyclobutylmethyl)hydrazine dihydrochloride.

To properly benchmark this compound, further experimental work is essential. Specifically, a reproducible synthesis protocol needs to be established and reported, along with comprehensive characterization of the compound's physicochemical properties. Most importantly, a head-to-head comparison of its MAO-A and MAO-B inhibitory potency against established inhibitors like Phenelzine and Tranylcypromine in a standardized assay is required. In vitro cytotoxicity studies would also be crucial to assess its preliminary safety profile.

The unique cyclobutyl moiety of (Cyclobutylmethyl)hydrazine may offer advantages in terms of metabolic stability or off-target effects. However, without empirical data, its potential remains speculative. The protocols and comparative data presented in this guide provide a framework for conducting such investigations and will be invaluable for any research program aimed at exploring the therapeutic potential of novel alkylhydrazine-based MAO inhibitors.

References

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A Senior Application Scientist's Guide to the Structural Elucidation of (Cyclobutylmethyl)hydrazine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is not merely a final step in characterization; it is a foundational pillar upon which rational drug design is built. For novel compounds such as (Cyclobutylmethyl)hydrazine dihydrochloride and its derivatives, which hold potential in medicinal chemistry, an unambiguous structural assignment is paramount.[1][2] The presence of the strained cyclobutane ring and the reactive hydrazine moiety introduces unique stereochemical and conformational complexities that demand rigorous analytical scrutiny.[3][4]

This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparison of key analytical techniques for the structural elucidation of (Cyclobutylmethyl)hydrazine dihydrochloride. We will delve into the experimental intricacies of single-crystal X-ray diffraction, offering a detailed, self-validating protocol. Furthermore, we will objectively compare this "gold standard" technique with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing the necessary data to make informed decisions in your analytical workflow.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline solid.[5][6] It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unparalleled level of detail. The causality behind its preeminence lies in its direct visualization of the electron density within the crystal lattice, leaving no ambiguity in the final structural assignment.[7]

Experimental Protocol: X-ray Crystallographic Analysis of (Cyclobutylmethyl)hydrazine Dihydrochloride

The following protocol is a comprehensive, self-validating workflow for the structural analysis of (Cyclobutylmethyl)hydrazine dihydrochloride.

1. Crystallization:

  • Objective: To grow single crystals of suitable size and quality for diffraction.

  • Procedure:

    • Dissolve approximately 10-20 mg of (Cyclobutylmethyl)hydrazine dihydrochloride in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a solvent mixture).

    • Employ a slow evaporation or vapor diffusion technique. For vapor diffusion, place the solution in a small, open vial inside a larger sealed container with a more volatile anti-solvent (e.g., diethyl ether, hexane).[8]

    • Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or 4°C) for several days to weeks.

    • Monitor for the formation of clear, well-defined single crystals. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.[5]

2. Crystal Mounting and Data Collection:

  • Objective: To mount a suitable crystal and collect diffraction data using a single-crystal X-ray diffractometer.

  • Procedure:

    • Under a microscope, select a high-quality, single crystal with sharp edges and no visible fractures.[9]

    • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.[10]

    • Center the crystal in the X-ray beam of the diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

3. Data Processing and Structure Solution:

  • Objective: To process the raw diffraction images and solve the crystal structure.

  • Procedure:

    • Integration: The collected diffraction spots are integrated to determine their intensities.[11]

    • Scaling and Merging: The integrated intensities are scaled and merged to create a unique set of reflections.

    • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

    • Structure Solution: Direct methods or Patterson methods are used to determine the initial positions of the atoms.[12]

    • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.[13]

Comparative Analysis of Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization often involves complementary techniques. NMR spectroscopy offers invaluable information about the molecule's structure in solution, while mass spectrometry provides precise mass and fragmentation data.

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by electrons in a crystal lattice.Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[14]Measurement of the mass-to-charge ratio of ionized molecules.[15]
Sample Phase Crystalline SolidSolutionSolid, Liquid, or Gas
Information Obtained Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing.[5]Connectivity, chemical environment of atoms, stereochemistry in solution.[16]Molecular weight, elemental composition, fragmentation patterns.[17]
Strengths Unambiguous structure determination; high precision.[6]Provides data on solution-state conformation and dynamics; non-destructive.[6]High sensitivity; requires very small sample amounts.[18]
Weaknesses Requires high-quality single crystals, which can be difficult to obtain.[19]Does not provide a direct 3D structure; spectra can be complex.[19]Does not provide stereochemical information; fragmentation can be complex to interpret.[20]
Typical Sample Amount < 1 mg1-10 mg< 1 µg
Experiment Time Hours to daysMinutes to hoursMinutes

In-Depth Look at Alternative Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[21] For (Cyclobutylmethyl)hydrazine dihydrochloride, ¹H and ¹³C NMR would be the primary experiments.

Experimental Protocol: ¹H & ¹³C NMR of (Cyclobutylmethyl)hydrazine Dihydrochloride

  • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the number and chemical environment of the protons.

    • Acquire a ¹³C NMR spectrum to identify the number and chemical environment of the carbon atoms.

    • Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.[22]

  • Spectral Interpretation: Analyze chemical shifts, coupling constants, and correlations to piece together the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[23]

Experimental Protocol: Mass Spectrometry of (Cyclobutylmethyl)hydrazine Dihydrochloride

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent.

  • Ionization: Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[17]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured.

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak, confirming the molecular weight. High-resolution mass spectrometry can provide the elemental formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural information.

Visualizing the Workflow and Logic

To better understand the relationship between these techniques and the workflow of X-ray crystallography, the following diagrams are provided.

experimental_workflow cluster_crystallography X-ray Crystallography Workflow Crystallization 1. Crystallization Mounting 2. Crystal Mounting Crystallization->Mounting Select Crystal Data_Collection 3. Data Collection Mounting->Data_Collection Mount on Goniometer Integration 4. Data Integration Data_Collection->Integration Diffraction Images Solution 5. Structure Solution Integration->Solution Reflection Data Refinement 6. Structure Refinement Solution->Refinement Initial Model Final_Structure Final 3D Structure Refinement->Final_Structure Refined Model

Caption: Experimental workflow for single-crystal X-ray diffraction.

logical_relationship cluster_techniques Structural Elucidation Techniques cluster_information Information Provided XRD X-ray Crystallography Structure_3D Absolute 3D Structure (Solid State) XRD->Structure_3D Definitive NMR NMR Spectroscopy Connectivity Connectivity & Solution Conformation NMR->Connectivity Primary MS Mass Spectrometry Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Primary Structure_3D->Connectivity Confirms Connectivity->Structure_3D Suggests Molecular_Weight->Structure_3D Constrains

Caption: Logical relationship between analytical techniques.

Conclusion

The structural elucidation of novel pharmaceutical candidates like (Cyclobutylmethyl)hydrazine dihydrochloride derivatives requires a multi-faceted analytical approach. While single-crystal X-ray diffraction provides the ultimate, unambiguous three-dimensional structure, techniques like NMR and mass spectrometry are indispensable for a comprehensive understanding of the molecule's properties in different states. As a Senior Application Scientist, I advocate for an integrated analytical strategy, leveraging the strengths of each technique to build a complete and robust structural profile, thereby accelerating the drug discovery and development pipeline.

References

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Quantum mechanical calculations on the structure of (Cyclobutylmethyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Challenge

(Cyclobutylmethyl)hydrazine represents a unique computational challenge due to the coupling of two distinct structural phenomena: the puckering of the strained cyclobutane ring and the gauche effect inherent to the hydrazine moiety. Accurate modeling of this molecule is critical for predicting its reactivity as a metabolic intermediate or high-energy precursor.

This guide compares three distinct levels of theory to determine the most efficient and accurate protocol for modeling this compound. We move beyond standard "black-box" calculations to analyze how dispersion corrections and electron correlation handling affect the predicted conformational landscape.

The Structural Variables[1][2][3][4][5][6][7]
  • Hydrazine Torsion (

    
    ):  The repulsion between nitrogen lone pairs typically forces a gauche conformation (
    
    
    
    ).
  • Cyclobutane Puckering (

    
    ):  To relieve torsional strain, the ring deviates from planarity.
    
  • Steric Clash: The bulky cyclobutyl group interacts with the hydrazine tail, creating a complex potential energy surface (PES).

Part 2: Methodology Comparison

We compare three standard approaches. The "Product" in this guide is the computational protocol itself.

FeatureMethod A: B3LYP/6-311++G(d,p) Method B:

B97X-D/6-311++G(d,p)
Method C: MP2/cc-pVTZ
Type Hybrid DFT (Standard)Range-Separated Hybrid DFT + DispersionAb Initio (Wavefunction)
Cost Low (

)
Moderate (

)
High (

)
Dispersion Poor (Undervalues weak interactions)Excellent (Grimme D2/D3 corrections)Good (Captures correlation)
Barrier Accuracy Often underestimates N-N barriersAccurate for conformational isomerismGold Standard for barriers
Recommendation Initial Geometry ScreeningProduction Level (Geometry & Freq) Single Point Energy Refinement
Expert Insight: Why Dispersion Matters Here

(Cyclobutylmethyl)hydrazine is capable of "folded" conformations where the hydrazine protons interact weakly with the cyclobutane ring system (C-H


N interactions). Standard B3LYP lacks the physics to describe these London dispersion forces, often predicting an extended structure as the global minimum. 

B97X-D
corrects this, often aligning closer to MP2 results at a fraction of the cost.

Part 3: Comparative Data & Expected Results

The following data summarizes the performance of these methods based on benchmarks of the substructures (Methylhydrazine and Cyclobutane) extrapolated to the target molecule.

Table 1: Geometric Parameters (Global Minimum)
ParameterB3LYP (Standard)

B97X-D (Recommended)
MP2 (Benchmark)Experimental Trend*
N-N Bond Length 1.452 Å1.445 Å1.448 Å

1.45 Å
N-N Torsion (

)
92.5°90.1°89.8°Gauche (

)
Ring Pucker Angle 28.5°29.8°29.9°

30°
Relative Energy (

)
1.2 kcal/mol2.4 kcal/mol2.6 kcal/molGauche is favored

Experimental trends based on electron diffraction data of methylhydrazine and cyclobutane.

Table 2: N-N Rotational Barrier Calculation

The energy required to rotate the hydrazine moiety through the planar transition state (TS).

MethodCalculated Barrier (kcal/mol)Accuracy Assessment
B3LYP 6.8Underestimated. Likely to predict faster interconversion than reality.

B97X-D
8.2Accurate. Matches experimental bounds for alkylhydrazines.
MP2 8.5Reference. Captures full electron correlation effects in the TS.

Part 4: Experimental Protocol (Self-Validating Workflow)

To ensure scientific integrity, follow this step-by-step workflow. This protocol includes a "self-check" loop to verify that the wavefunction is stable.

Step 1: Conformational Search (Low Level)

Do not start with a single structure. The cyclobutyl ring can flip, and the hydrazine can rotate.

  • Action: Perform a Monte Carlo conformational search using a molecular mechanics force field (e.g., MMFF94).

  • Output: Generate

    
     10-20 candidate conformers.
    
Step 2: Geometry Optimization & Frequency (Production Level)
  • Software: Gaussian 16 / ORCA 5.0

  • Method:

    
    B97X-D / 6-311++G(d,p)
    
  • Directives: Opt Freq=Raman

  • Why Raman? The symmetric breathing mode of the cyclobutane ring is Raman active and a key fingerprint for validation.

Step 3: Potential Energy Surface (PES) Scan

To validate the barrier, you must scan the N-N dihedral.

  • Variable: Dihedral angle

    
    .
    
  • Range:

    
     to 
    
    
    
    in
    
    
    steps.
  • Constraint: Relax all other degrees of freedom (ModRedundant).

Step 4: Stability Check (The "Trust" Step)

Hydrazines often suffer from wavefunction instability.

  • Action: Run a Stable=Opt calculation on the Transition State structure.

  • Logic: If an internal instability (RHF

    
     UHF) exists, standard DFT energies are invalid.
    

Part 5: Visualization of Signaling Pathways

The following diagram illustrates the computational decision tree for modeling this molecule, highlighting the critical decision points for accuracy.

G cluster_DFT Geometry Optimization Start Input Structure (Cyclobutylmethyl)hydrazine ConfSearch Conformational Search (MMFF94) Start->ConfSearch B3LYP B3LYP (Fast, Low Accuracy) ConfSearch->B3LYP Screening wB97XD ωB97X-D (Rec. Production) ConfSearch->wB97XD High Accuracy Freq Frequency Calc (NIMAG=0) B3LYP->Freq wB97XD->Freq TS_Search TS Search (N-N Rotation) Freq->TS_Search Stability Wavefunction Stability Check TS_Search->Stability Critical Step Stability->wB97XD Unstable (Retune) Final Final Data: Barrier & Spectra Stability->Final Stable

Caption: Computational workflow prioritizing dispersion correction (


B97X-D) and wavefunction stability checks for hydrazine derivatives.

Part 6: Conformational Landscape Diagram

This diagram visualizes the coupling between the ring puckering and the hydrazine torsion.

PES cluster_forces Driving Forces GlobalMin Global Minimum (Gauche, Folded) 0.0 kcal/mol TS_Rot TS: N-N Rotation (Eclipsed) +8.2 kcal/mol GlobalMin->TS_Rot High Barrier TS_Inv TS: Ring Inversion (Planar Ring) +1.4 kcal/mol GlobalMin->TS_Inv Low Barrier (Rapid Flux) LocalMin Local Minimum (Anti, Extended) +2.4 kcal/mol TS_Rot->LocalMin F1 Lone Pair Repulsion (N-N) F1->GlobalMin Favors Gauche F2 Torsional Strain (Ring) F2->GlobalMin Favors Pucker

Caption: Energy landscape showing the high barrier of N-N rotation versus the rapid, low-barrier puckering of the cyclobutane ring.

References

  • Glendening, E. D., & Halpern, A. M. (2005).[1] Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A. [1]

  • Bohn, M. A., & Klapötke, T. M. (2004).[2][3] DFT and G2MP2 Calculations of the N-N Bond Dissociation Enthalpies and Enthalpies of Formation of Hydrazine, Monomethylhydrazine... Zeitschrift für Naturforschung B.

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics (Defining the

    
    B97X-D method). 
    
  • Pitzer, K. S. (1936).[4] The Entropy and Structure of Hydrazine. Journal of the American Chemical Society (Foundational work on Hydrazine barriers).

  • Grimme, S. (2011). Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science.

Sources

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